molecular formula C15H22BFO2 B185037 [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid CAS No. 159119-10-5

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Cat. No.: B185037
CAS No.: 159119-10-5
M. Wt: 264.15 g/mol
InChI Key: OZKQZVHMAGMWIN-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a high-value organoboron building block engineered for advanced research applications, particularly in synthetic organic chemistry and the development of molecular sensors. As an aryl boronic acid, its primary utility stems from its role as a critical coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form biaryl carbon-carbon bonds for the construction of complex organic molecules . This compound is functionally characterized as a Lewis acid, capable of reversible covalent binding with diols and other strong Lewis bases like fluoride anions . This specific mechanism of action makes it a promising candidate for the design of sensing platforms that can detect biologically relevant analytes such as carbohydrates (e.g., glucose), catechols (e.g., dopamine), and other hydroxylated compounds in homogeneous assays or on sensor surfaces . The incorporation of a boronic acid functional group into a bioactive molecule is a recognized strategy in Medicinal Chemistry to modulate selectivity, physicochemical properties, and pharmacokinetic profiles, potentially enhancing existing biological activities . The trans-4-propylcyclohexyl substituent in its structure may impart distinct steric and electronic properties, influencing its reactivity and the physical characteristics of the resulting coupled products. This reagent is intended solely for use in laboratory research settings.

Properties

IUPAC Name

[2-fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h8-12,18-19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQZVHMAGMWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2CCC(CC2)CCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187430
Record name B-[2-Fluoro-4-(trans-4-propylcyclohexyl)phenyl]boronic acid
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Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159119-10-5
Record name B-[2-Fluoro-4-(trans-4-propylcyclohexyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-[2-fluoro-4-(trans-4-propylcyclohexyl)phenyl]
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Foundational & Exploratory

Synthesis of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a detailed synthetic pathway, commencing from a readily accessible starting material, and elaborates on two primary synthetic strategies: the Grignard reaction and the lithiation-borylation sequence. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and optimization of this synthesis.

Introduction

Arylboronic acids are pivotal reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The title compound, this compound, incorporates a fluoro substituent and a bulky propylcyclohexyl group, making it a desirable precursor for the synthesis of complex molecules with potential applications in liquid crystals and pharmaceuticals. The presence of the ortho-fluoro group can influence the electronic properties and conformational preferences of the final products, while the propylcyclohexyl moiety imparts significant steric bulk and lipophilicity. This guide details the key methodologies for the preparation of this important synthetic intermediate.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 1-bromo-2-fluorobenzene. The first step involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction to introduce the 4-propylcyclohexyl moiety, yielding the key intermediate, 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene. The final step is the conversion of the aryl bromide to the corresponding boronic acid. Two effective methods for this transformation are presented: a Grignard-based approach and a lithiation-borylation protocol.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Method A: Grignard Reaction A 1-Bromo-2-fluorobenzene B 1-(4-Bromo-3-fluorophenyl)propan-1-one A->B Propionyl chloride, AlCl3 C 1-Bromo-2-fluoro-4-propylbenzene B->C Hydrazine hydrate, KOH D 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene C->D Cyclohexanone, H+ then H2, Pd/C E [2-Fluoro-4-(4-propylcyclohexyl)phenyl]magnesium bromide D->E Mg, THF G This compound diisopropyl ester D->G 1. n-BuLi or LDA 2. B(O-iPr)3 E->G B(O-iPr)3 F Triisopropyl borate H This compound G->H Acidic Hydrolysis (e.g., HCl) I n-Butyllithium J Lithium diisopropylamide (LDA)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of the Precursor: 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene

A detailed experimental protocol for the multi-step synthesis of the key aryl bromide precursor is outlined below.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C is added propionyl chloride (1.1 eq) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of 1-bromo-2-fluorobenzene (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-bromo-3-fluorophenyl)propan-1-one.

Step 2: Wolff-Kishner Reduction 1-(4-Bromo-3-fluorophenyl)propan-1-one (1.0 eq), hydrazine hydrate (10 eq), and potassium hydroxide (5 eq) are dissolved in diethylene glycol. The mixture is heated to 120 °C for 2 hours, and then the temperature is raised to 200-210 °C to distill off water and excess hydrazine. The reaction is maintained at this temperature for an additional 4 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-bromo-2-fluoro-4-propylbenzene.

Step 3: Cyclohexylation and Hydrogenation A mixture of 1-bromo-2-fluoro-4-propylbenzene (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap for 24 hours. The solvent is removed under reduced pressure. The residue is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene, which can be purified by column chromatography.

Synthesis of this compound

Two primary methods for the conversion of the aryl bromide to the boronic acid are detailed below.

Experimental_Workflows cluster_A Method A: Grignard Reaction Workflow cluster_B Method B: Lithiation-Borylation Workflow A1 Activate Mg turnings A2 Prepare Grignard reagent with 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene in THF A1->A2 A3 Cool to -78 °C A2->A3 A4 Add triisopropyl borate dropwise A3->A4 A5 Warm to RT and stir A4->A5 A6 Quench with aq. HCl A5->A6 A7 Extract with Et2O A6->A7 A8 Wash, dry, and concentrate A7->A8 A9 Purify by crystallization or chromatography A8->A9 B1 Dissolve 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene in dry THF B2 Cool to -78 °C B1->B2 B3 Add n-BuLi or LDA dropwise B2->B3 B4 Stir for lithiation B3->B4 B5 Add triisopropyl borate dropwise B4->B5 B6 Warm to RT and stir B5->B6 B7 Quench with aq. HCl B6->B7 B8 Extract with Et2O B7->B8 B9 Wash, dry, and concentrate B8->B9 B10 Purify by crystallization or chromatography B9->B10

Caption: Experimental workflows for the Grignard and Lithiation-Borylation methods.

Method A: Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.5 eq) are added. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is stirred at reflux for 2-3 hours to ensure complete formation.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq) is then added dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to hydrolyze the boronate ester. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Method B: Lithiation-Borylation

  • Lithiation: A solution of 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq, as a solution in hexanes) or freshly prepared lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate (1.5 eq) is then added dropwise to the reaction mixture at -78 °C.

  • Hydrolysis and Workup: The reaction is allowed to warm to room temperature and stirred overnight. The workup procedure is identical to that described for the Grignard reaction (Method A, step 3).

  • Purification: The purification of the final product is carried out as described for the Grignard method (Method A, step 4).

Quantitative Data

The following tables summarize the typical quantities of reagents and expected yields for the synthesis of this compound on a laboratory scale.

Table 1: Reagent Quantities for the Final Borylation Step (10 mmol scale)

ReagentMethod A (Grignard)Method B (Lithiation)Molar Eq. (A)Molar Eq. (B)
1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene3.27 g3.27 g1.01.0
Magnesium Turnings0.36 g-1.5-
n-Butyllithium (2.5 M in hexanes)-4.4 mL-1.1
Triisopropyl Borate2.83 g (3.4 mL)2.83 g (3.4 mL)1.51.5
Anhydrous THF50 mL50 mL--
2 M Hydrochloric Acid~20 mL~20 mL--

Table 2: Typical Reaction Parameters and Yields

ParameterMethod A (Grignard)Method B (Lithiation-Borylation)
Reaction Temperature
Organometallic FormationReflux (~66 °C)-78 °C
Borylation-78 °C-78 °C
Reaction Time
Organometallic Formation2-3 hours1-2 hours
Borylation & Hydrolysis12-16 hours12-16 hours
Typical Yield 60-75%70-85%
Purity (after purification) >98%>98%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.8 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 5.5-6.5 (br s, 2H, B(OH)₂), 2.5-2.7 (m, 1H, cyclohexyl-H), 1.7-2.0 (m, 4H, cyclohexyl-H), 1.1-1.6 (m, 6H, cyclohexyl-H + propyl-CH₂), 0.9-1.0 (t, 3H, propyl-CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 160-165 (d, J=250 Hz, C-F), 140-145 (d, J=10 Hz, C-B), 130-135 (d, J=5 Hz, Ar-C), 120-125 (d, J=2 Hz, Ar-C), 115-120 (d, J=20 Hz, Ar-C), 40-45 (cyclohexyl-CH), 30-38 (cyclohexyl-CH₂ & propyl-CH₂), 20-25 (cyclohexyl-CH₂), 14 (propyl-CH₃) ppm.
¹⁹F NMR (CDCl₃, 376 MHz)δ -110 to -120 ppm.
Mass Spec (ESI-) m/z calculated for C₁₅H₂₁BFO₂: 263.16. Found: [M-H]⁻ 262.15.

Safety Considerations

  • Organolithium Reagents (n-BuLi, LDA): These are highly pyrophoric and react violently with water. Handle under an inert atmosphere using appropriate syringes and techniques.

  • Grignard Reagents: These are also moisture-sensitive and can be flammable. Reactions should be conducted in a well-ventilated fume hood.

  • Solvents: Anhydrous ethers (THF, diethyl ether) are flammable and can form explosive peroxides. Use from freshly opened containers or after proper purification and testing for peroxides.

  • Acids and Bases: Handle corrosive reagents like hydrochloric acid and potassium hydroxide with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. Both the Grignard and lithiation-borylation methods offer viable routes to this valuable compound, with the lithiation approach often providing higher yields. The provided experimental protocols and quantitative data should serve as a solid foundation for researchers to successfully synthesize this key building block for applications in drug discovery and materials science. Careful attention to anhydrous and inert reaction conditions is critical for achieving high yields and purity.

Technical Guide: Physicochemical Properties of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a specialized organoboron compound. Boronic acids, characterized by a C-B(OH)₂ functional group, are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom and a propylcyclohexyl group on the phenyl ring is expected to impart unique physicochemical properties, influencing its solubility, acidity, and potential as a synthetic building block. This document provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow illustrating its potential application in liquid crystal synthesis.

Predicted Physicochemical Properties

PropertyPredicted ValueStructural Analogue Data
Molecular Formula C₁₅H₂₂BFO₂-
Molecular Weight 264.14 g/mol -
Melting Point (°C) ~100 - 1202-Fluorophenylboronic acid: 101-110 °C[1]; 4-Propylphenylboronic acid: 89-97 °C[2]
Boiling Point (°C) > 300 (Predicted)2-Fluorophenylboronic acid: 267.8 (Predicted)[1]; 4-Propylphenylboronic acid: 299.1 (Predicted)[2]
pKa ~8.4 - 8.82-Fluorophenylboronic acid: ~8.32 (Predicted)[3]; 4-Propylphenylboronic acid: ~8.71 (Predicted)[2]
Solubility Low in water; Soluble in methanol and other polar organic solvents.Phenylboronic acids generally exhibit low solubility in water and hydrocarbons but are soluble in polar organic solvents like ethers and ketones.[4][5][6] The large non-polar propylcyclohexyl group is expected to further decrease water solubility. 2-Fluorophenylboronic acid is noted to be soluble in methanol.[3]
logP (Octanol/Water) ~3.5 - 4.5 (Estimated)Based on the contribution of the fluoro substituent (hydrophilic) and the large alkylcyclohexyl group (highly lipophilic).

Experimental Protocols for Physicochemical Characterization

To definitively determine the properties of this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus or by differential scanning calorimetry (DSC) for higher precision.

Methodology (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) of the boronic acid can be determined by potentiometric titration. Boronic acids are weak Lewis acids, and their apparent Brønsted acidity can be measured by titration with a strong base.[7][8]

Methodology:

  • Sample Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[9]

  • Titration: The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric CO₂.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an auto-titrator.[9]

  • The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. For weak acids, this corresponds to the inflection point of the titration curve.

Determination of Aqueous Solubility

The solubility of the compound in water can be determined using the shake-flask method followed by quantification of the dissolved compound.

Methodology:

  • Equilibration: An excess amount of the solid boronic acid is added to a known volume of water in a sealed flask.

  • The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated aqueous phase is carefully removed.

  • The concentration of the dissolved boronic acid in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of the compound can be determined by measuring its partition coefficient between n-octanol and water. A common method involves HPLC.[10][11][12][13]

Methodology (HPLC Method):

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time of each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known logP values.

  • Sample Analysis: The this compound is dissolved in the mobile phase and injected into the HPLC system.

  • Calculation: The retention time of the target compound is used to calculate its capacity factor. The logP of the compound is then interpolated from the calibration curve.

Application Workflow: Synthesis of a Liquid Crystal

Fluorinated phenylboronic acids are valuable precursors in the synthesis of liquid crystals for display applications.[14][15] The 2-fluoro substituent can induce a negative dielectric anisotropy, which is crucial for technologies like vertically aligned (VA) mode liquid crystal displays (LCDs).[14] The propylcyclohexyl group provides a rigid, elongated structure conducive to forming liquid crystalline phases. The following workflow illustrates the synthesis of a biphenyl-core liquid crystal using the target boronic acid.

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide (e.g., 4-Bromo-alkoxybenzene) B->C D Crude Biphenyl Product C->D Pd Catalyst, Base E Purification (Chromatography/Recrystallization) D->E F Pure Fluorinated Biphenyl Liquid Crystal E->F G Characterization (NMR, MS) F->G H Mesophase Analysis (DSC, Polarized Optical Microscopy) F->H I Verified Liquid Crystalline Material G->I H->I

Caption: Synthetic workflow for a novel liquid crystal.

Conclusion

While direct experimental data for this compound remains to be published, a robust profile of its physicochemical properties can be predicted based on well-understood structure-property relationships and data from analogous compounds. The experimental protocols outlined in this guide provide a clear pathway for the empirical determination of these crucial parameters. The unique combination of a lateral fluorine atom and a bulky, rigid alkylcyclohexyl moiety makes this compound a promising candidate for advanced applications, particularly in the field of liquid crystal technology. Further research into its synthesis and characterization is warranted to fully explore its potential.

References

Technical Guide: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific CAS (Chemical Abstracts Service) number for "[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid" has not been identified in publicly available databases. A structurally similar compound, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, is registered under CAS number 163006-96-0.[1][2][3][4] This guide provides data and protocols based on this and other closely related fluorinated phenylboronic acid derivatives.

Introduction

This compound is a specialized organoboron compound. Boronic acids are notable for their versatility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7] The incorporation of a fluorine atom onto the phenyl ring and the presence of a 4-propylcyclohexyl substituent suggest applications in materials science, particularly in the field of liquid crystals, and potential use in medicinal chemistry.[8][9][10][11]

Fluorine substitution can significantly alter the electronic properties, metabolic stability, and binding affinity of molecules, making fluorinated boronic acids valuable intermediates in drug discovery.[5][7] In the context of liquid crystals, the fluorine atom and the alkylcyclohexyl group can influence key physical properties such as dielectric anisotropy, viscosity, and mesophase behavior.[8][9][10][11]

Physicochemical and Spectroscopic Data

PropertyValueCompoundSource
CAS Number 163006-96-02-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid[1][2][3][4]
Molecular Formula C17H26BFO22-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid[1][2]
Appearance White powder2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid[1]
Purity ≥95%2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid[1]
Molecular Weight 139.92 g/mol 2-Fluorophenylboronic acid[12]
Molecular Formula C6H6BFO22-Fluorophenylboronic acid[12]
Molecular Weight 139.92 g/mol 4-Fluorophenylboronic acid[13]
Molecular Formula C6H6BFO24-Fluorophenylboronic acid[13]
Molecular Weight 121.93 g/mol Phenylboronic acid[14]
Molecular Formula C6H7BO2Phenylboronic acid[14]

Experimental Protocols

A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction to construct the 4-substituted phenyl ring, followed by borylation. An alternative and more direct approach would be the borylation of a pre-synthesized 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene intermediate.

Synthesis of 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene

This intermediate can be synthesized via a Suzuki-Miyaura coupling between a suitable bromofluorobenzene derivative and a propylcyclohexyl Grignard or boronic acid reagent, followed by appropriate functional group manipulations if necessary.

Borylation to form this compound

Reaction: 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene + Bis(pinacolato)diboron → this compound pinacol ester

Followed by hydrolysis to the boronic acid.

Materials:

  • 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene (1 equivalent)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

  • Potassium acetate (KOAc) (3 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Anhydrous 1,4-dioxane

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • The crude ester can be purified by column chromatography on silica gel.

  • Hydrolyze the purified ester by stirring with an aqueous solution of HCl in a suitable solvent like diethyl ether or acetone to yield the final boronic acid.

Applications and Signaling Pathways

Role in Liquid Crystal Displays

Compounds like this compound are valuable precursors for the synthesis of liquid crystal molecules. The presence of a lateral fluorine atom can induce a significant dipole moment perpendicular to the long axis of the molecule. This is crucial for creating liquid crystal mixtures with negative dielectric anisotropy (Δε < 0), which are essential for display technologies such as In-Plane Switching (IPS) and Vertically Aligned (VA) modes. The 4-propylcyclohexyl group contributes to the mesogenic core, influencing properties like clearing point and viscosity.

Liquid_Crystal_Application A [2-Fluoro-4-(4-propylcyclohexyl) -phenyl]boronic acid B Suzuki-Miyaura Coupling A->B Precursor C Fluorinated Biphenyl Liquid Crystal Molecule B->C Synthesis D Formulation of Liquid Crystal Mixture C->D Component E Negative Dielectric Anisotropy (Δε < 0) D->E Achieves F LCD Manufacturing (e.g., IPS, VA) E->F Enables

Role in Liquid Crystal Synthesis
Potential in Drug Discovery

Boronic acids are a class of compounds with broad applications in medicinal chemistry.[5][6][7][15] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The proteasome inhibitor bortezomib, a boronic acid-containing drug, is a prime example of their therapeutic potential. While there are no specific reported biological activities for this compound, its structural motifs could be explored in the design of new therapeutic agents. The fluorophenyl group can enhance binding affinity and metabolic stability, while the propylcyclohexyl moiety can modulate lipophilicity and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Compound Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A [2-Fluoro-4-(4-propylcyclohexyl) -phenyl]boronic acid B Library Synthesis via Suzuki-Miyaura Coupling A->B Starting Material C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy & Pharmacokinetic Studies E->F G Candidate Drug F->G

Drug Discovery Workflow

References

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Conformation of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of advanced materials, particularly liquid crystals. Its molecular structure and conformational dynamics play a crucial role in determining the macroscopic properties of these materials. This guide provides a comprehensive overview of the structural features and conformational preferences of this molecule, drawing upon data from analogous phenylboronic acid derivatives. Due to the limited availability of direct experimental data for the title compound, this paper presents inferred properties and proposed experimental protocols based on established chemical principles and studies of closely related structures.

Chemical Structure and Identification

This compound is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom, a boronic acid group, and a 4-propylcyclohexyl group.

Identifier Value
IUPAC Name This compound
CAS Number 159119-10-5[1]
Molecular Formula C₁₅H₂₂BFO₂[2]
Molecular Weight 264.15 g/mol [2]
Canonical SMILES CCC1CCC(CC1)C2=CC(=C(C=C2)F)B(O)O
InChI Key InChI=1S/C15H22BFO2/c1-2-6-12-7-9-13(10-8-12)11-3-4-14(15(16)5-11)17(18)19/h3-5,12-13,18-19H,2,6-10H2,1H3

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-B bond and the orientation of the propylcyclohexyl group. The presence of the ortho-fluoro substituent introduces significant electronic and steric effects that influence the preferred conformations.

Rotation around the C-B Bond

The boronic acid group, -B(OH)₂, can adopt different orientations relative to the phenyl ring. Computational studies on analogous 2-substituted phenylboronic acids suggest the existence of several stable conformers, primarily described by the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group.[3][4] The syn and anti conformations refer to the orientation of the hydroxyl groups relative to the phenyl ring.

Conformer Description Relative Stability (inferred) Key Intramolecular Interactions (inferred)
syn-anti One OH group is syn and the other is anti to the phenyl ring.Most stablePotential weak intramolecular O-H···F hydrogen bond.[5]
anti-anti Both OH groups are anti to the phenyl ring.Less stableSteric repulsion between OH groups and the ortho-substituent.
syn-syn Both OH groups are syn to the phenyl ring.Least stableSignificant steric hindrance.

The relative stabilities are influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and electronic interactions between the fluorine atom and the boronic acid moiety.[3][5]

Conformation of the Cyclohexyl Ring

The propylcyclohexyl group will predominantly exist in a chair conformation with the bulky 4-propylphenyl substituent in the equatorial position to minimize steric strain. The stereochemistry at the 1 and 4 positions of the cyclohexane ring (trans isomer) is crucial for its application in liquid crystals.

Proposed Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[6]

Workflow for the Synthesis:

Synthesis_Workflow A 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene C Grignard Reagent Formation A->C B Magnesium (Mg) in THF B->C E Boronate Ester Intermediate C->E -78 °C to rt D Triisopropyl borate D->E G This compound E->G F Aqueous Acid Hydrolysis F->G

Figure 1: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Characterization Techniques
Technique Expected Observations (inferred)
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, cyclohexyl and propyl protons in the aliphatic region (0.8-2.5 ppm), and a broad singlet for the B(OH)₂ protons.
¹⁹F NMR A singlet or a multiplet (due to coupling with neighboring protons) characteristic of an aryl fluoride.
¹¹B NMR A broad singlet in the range of 28-32 ppm, characteristic of a trigonal boronic acid.
¹³C NMR Resonances corresponding to the aromatic, cyclohexyl, and propyl carbons. The carbon attached to the boron will show a characteristic broad signal.
FT-IR Broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), aromatic C=C stretching bands (1400-1600 cm⁻¹), and a strong B-O stretching band (around 1350 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
Single-Crystal X-ray Diffraction Would provide definitive information on bond lengths, bond angles, dihedral angles, and intermolecular interactions in the solid state.

Inferred Structural Parameters

The following table summarizes inferred bond lengths and angles based on crystallographic data of similar phenylboronic acid derivatives.[7] These values provide an approximation of the molecular geometry.

Parameter Inferred Value
C-B bond length ~1.55 Å
B-O bond length ~1.37 Å
C-F bond length ~1.35 Å
C-C (aromatic) bond length ~1.39 Å
∠C-B-O ~120°
∠O-B-O ~120°
∠C-C-F ~119°

Signaling Pathways and Logical Relationships

The conformational preferences of this compound can be understood through the interplay of various intramolecular forces.

Conformation_Factors cluster_Conformation Molecular Conformation cluster_Factors Influencing Factors A Overall Conformation B Steric Hindrance (ortho-Fluoro vs. B(OH)₂) B->A C Intramolecular H-Bonding (O-H···F) C->A D Electronic Effects (Inductive effect of F) D->A E π-conjugation (Phenyl ring and B(OH)₂) E->A

Figure 2: Factors influencing the conformation of this compound.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its structure and conformation can be inferred from the study of analogous compounds. The interplay of steric and electronic effects, particularly from the ortho-fluoro substituent, is expected to govern its conformational preferences. The proposed synthetic and characterization protocols provide a framework for future experimental investigations, which are essential for a precise understanding of this important molecule and its role in the development of advanced materials.

References

A Technical Guide to [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid: Predicted Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The spectroscopic data for [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid can be predicted by considering the individual contributions of the 2-fluoro-phenylboronic acid moiety and the 4-propylcyclohexyl substituent.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, issues such as oligomerization into boroxines can sometimes lead to complex or broad spectra. Running NMR in a solvent like methanol-d4 can help break up these oligomers, though the B-OH proton signal will be lost due to solvent exchange.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.0 - 7.0m3HAr-H The aromatic protons will be influenced by the fluorine and boronic acid groups, leading to complex splitting patterns.
~2.5m1HCy-H (axial/equatorial)Proton on the cyclohexyl ring attached to the phenyl group.
~1.9 - 1.2m~10HCy-H and -CH₂-Overlapping signals from the cyclohexyl ring and the propyl chain.
~0.9t3H-CH₃Terminal methyl group of the propyl chain.
Variablebr s2HB(OH )₂Broad singlet, often exchangeable with D₂O. May not be observed in methanol-d4.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~165 (d)C -FCarbon directly attached to fluorine, will show a large coupling constant (¹JCF).
~140 - 115Ar-C Aromatic carbons, with shifts influenced by substituents.
~130ipso-C -BThe carbon attached to the boron atom; this signal is often broad or not observed.
~45 - 20Cyclohexyl and Propyl C Aliphatic carbons of the cyclohexyl and propyl groups.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is expected to show a single broad peak in the range of δ 27-33 ppm, which is characteristic of a tricoordinate boronic acid.[2][3]

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a boronic acid is characterized by several key absorptions.

Table 3: Predicted IR Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, StrongO-H stretch (from B(OH)₂)
~2950 - 2850StrongC-H stretch (aliphatic)
~1610, ~1450MediumC=C stretch (aromatic)
~1400StrongB-O stretch
~1200StrongC-F stretch
~1100MediumB-C stretch
~880MediumB-O-H bend

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For organoboron compounds, the presence of two abundant isotopes of boron (¹⁰B and ¹¹B) leads to a characteristic isotopic pattern in the mass spectrum.[4]

Table 4: Predicted MS Data for this compound

m/zIonNotes
[M]+Molecular IonThe molecular ion peak will show a characteristic isotopic pattern due to the presence of boron.
[M-H₂O]+Loss of a water molecule.
[M-B(OH)₂]+Loss of the boronic acid group.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of arylboronic acids.

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate, followed by hydrolysis.[5][6]

General Procedure:

  • Formation of the Organometallic Reagent:

    • Start with a suitable precursor, such as 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene.

    • Dissolve the aryl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add an organolithium reagent (e.g., n-butyllithium) or form a Grignard reagent by adding magnesium turnings. Stir for a specified time to ensure complete formation of the organometallic intermediate.

  • Borylation:

    • To the cold solution of the organometallic reagent, slowly add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate).

    • Allow the reaction to stir at low temperature for a period, then warm to room temperature.

  • Hydrolysis and Work-up:

    • Quench the reaction by adding an aqueous acid solution (e.g., HCl).

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄) in an NMR tube.

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a suitable NMR spectrometer. For ¹¹B NMR, an external standard may be used.

  • IR Spectroscopy:

    • Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), on a mass spectrometer.

Visualizations

The following diagram illustrates a general synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Organometallic Formation cluster_reaction2 Borylation cluster_workup Hydrolysis Start 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene Intermediate Aryl Lithium or Grignard Reagent Start->Intermediate 1 Reagent1 n-BuLi or Mg THF, -78°C Reagent1->Intermediate BoronicEster Boronic Ester Intermediate Intermediate->BoronicEster 2 Reagent2 B(OR)₃ Reagent2->BoronicEster Product This compound BoronicEster->Product 3 Reagent3 H₃O⁺ Reagent3->Product

References

A Comprehensive Technical Guide to Fluorinated Phenylboronic Acids for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated phenylboronic acids represent a pivotal class of compounds in modern medicinal chemistry and organic synthesis. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold dramatically influences the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. These modifications are crucial for enhancing the potency, selectivity, and pharmacokinetic profiles of boronic acid-based drugs. This guide provides an in-depth review of the synthesis, properties, and applications of fluorinated phenylboronic acids, with a focus on their role as enzyme inhibitors in drug development.

Core Properties: The Impact of Fluorination

The introduction of electron-withdrawing fluorine atoms significantly increases the Lewis acidity of the boronic acid moiety.[1][2] This is a critical factor in their mechanism of action, particularly for those targeting serine proteases, where the boron atom acts as an electrophile. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] Fluorination can lower this value substantially. The range of pKa values for various fluorinated phenylboronic acids has been reported to be between 6.17 and 8.77.[1] For instance, 4-fluorophenylboronic acid has a pKa of 8.77, while the highly fluorinated 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17.[1] This enhanced acidity facilitates the formation of a stable tetrahedral intermediate with the catalytic serine residue in target enzymes, leading to potent inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated phenylboronic acids, highlighting the influence of fluorine substitution on their acidic properties.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundSubstituent(s)pKa ValueReference
Phenylboronic AcidH8.86[1]
4-Fluorophenylboronic Acid4-F8.77[1]
4-Amino-3-fluorophenylboronic acid (acetylated)4-NHAc, 3-F7.8[3][4]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄6.17[1]
m-Trifluoromethylphenylboronic acid3-CF₃~7.8[2]
p-Trifluoromethylphenylboronic acid4-CF₃~7.8[2]

Key Applications in Drug Development

Fluorinated phenylboronic acids are extensively used as building blocks for potent and selective enzyme inhibitors. Their unique mechanism of forming a reversible covalent bond with serine residues in the active sites of proteases has been exploited in the development of several drugs.

Proteasome Inhibition

The proteasome is a crucial target in cancer therapy, and boronic acid-based inhibitors have shown significant clinical success. Bortezomib, a dipeptide boronic acid analog, is a prime example of a proteasome inhibitor used in the treatment of multiple myeloma.[5] It reversibly inhibits the chymotryptic activity of the 20S subunit of the proteasome.[5] The mechanism involves the boron atom being attacked by the active site threonine, forming a stable complex. Fluorination of the phenylboronic acid warhead can enhance this interaction.

Below is a diagram illustrating the general mechanism of proteasome inhibition by boronic acid-based drugs.

Proteasome_Inhibition cluster_pathway Mechanism of Proteasome Inhibition Proteasome 20S Proteasome (Active Site Threonine) Intermediate Reversible Tetrahedral Intermediate Proteasome->Intermediate Nucleophilic Attack BoronicAcid Boronic Acid Inhibitor (e.g., Bortezomib) BoronicAcid->Intermediate Inhibition Inhibition of Protein Degradation Intermediate->Inhibition Accumulation Accumulation of Misfolded Proteins Inhibition->Accumulation Apoptosis Cancer Cell Apoptosis UPR Unfolded Protein Response (UPR) UPR->Apoptosis Accumulation->UPR

Caption: General mechanism of proteasome inhibition by boronic acids.

Serine Protease Inhibition

Arylboronic acids are effective competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[6][7][8] The inhibition is pH-dependent and involves the formation of a metastable tetrahedral adduct between the boronic acid and the active site serine and histidine residues.[6] Fluorination enhances the Lewis acidity of the boron, promoting the formation of this inhibitory complex.

The following diagram outlines the inhibitory mechanism.

Serine_Protease_Inhibition cluster_mechanism Inhibition of Serine Protease Enzyme Serine Protease (Active Site: Ser-His) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Fluorinated Phenylboronic Acid (Trigonal) Inhibitor->Complex Tetrahedral Tetrahedral Adduct (Ser-O-B) Complex->Tetrahedral Covalent Bond Formation Inactivated Inactivated Enzyme Tetrahedral->Inactivated

Caption: Mechanism of serine protease inhibition by fluorinated phenylboronic acids.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of fluorinated phenylboronic acids.

Synthesis of Fluorinated Phenylboronic Acids

A common route for the synthesis of fluorinated phenylboronic acids involves a lithium-bromine exchange followed by reaction with a borate ester and subsequent hydrolysis.[3][4]

General Protocol for the Synthesis of 4-Amino-3-fluorophenylboronic Acid: [3][4]

  • Protection: The amine group of a starting material like 4-bromo-2-fluoroaniline is protected.

  • Lithium-Bromine Exchange: The protected compound undergoes a lithium-bromine exchange reaction.

  • Borylation: The resulting organolithium species is treated with trimethyl borate.

  • Hydrolysis: Acidic hydrolysis of the borate ester yields the desired fluorinated phenylboronic acid.

  • Purification: The final product is purified, often by recrystallization. A yield of 47% has been reported for this specific synthesis.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

Fluorinated phenylboronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, typically for creating biaryl compounds.[9]

General Protocol for Suzuki-Miyaura Coupling: [10]

  • Reaction Setup: A halo-aromatic compound (1 equiv.), a phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃) are combined in a suitable solvent system (e.g., toluene/dioxane).[10]

  • Degassing: The reaction mixture is degassed to remove oxygen.

  • Heating: The mixture is stirred and heated (e.g., at 85 °C) under an inert atmosphere (e.g., nitrogen) for several hours.[10]

  • Work-up: The resulting mixture is filtered through Celite, and the organic layer is separated and concentrated.[10]

  • Purification: The crude product is purified by silica gel column chromatography.[10]

The workflow for a typical Suzuki-Miyaura coupling is visualized below.

Suzuki_Miyaura_Workflow cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent Degas Degas Mixture Start->Degas React Heat under Inert Atmosphere Degas->React Filter Filter through Celite React->Filter Extract Separate Organic Layer Filter->Extract Concentrate Concentrate Filtrate Extract->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Biaryl Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Serine Protease Inhibition Assay

Evaluating the inhibitory potency of newly synthesized compounds is essential.

General Protocol for a Serine Protease Inhibition Assay: [11][12]

  • Reagent Preparation: Prepare solutions of the serine protease (e.g., Prostate-Specific Antigen - PSA), a specific substrate, and the fluorinated phenylboronic acid inhibitor at various concentrations in an appropriate buffer.

  • Enzyme-Inhibitor Incubation: Mix the enzyme with the inhibitor at varying concentrations and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).[12]

  • Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Monitor Activity: Monitor the cleavage of the substrate over time using a spectrophotometer or fluorometer by measuring the change in absorbance or fluorescence.[12]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the inhibition constant (Ki) by fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Fluorinated phenylboronic acids are indispensable tools in drug discovery and organic synthesis. Their tunable electronic properties, conferred by the strategic placement of fluorine atoms, allow for the rational design of potent and selective enzyme inhibitors. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working to harness the therapeutic potential of this remarkable class of molecules.

References

Safety and handling of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for this compound based on data from structurally similar compounds. Due to the limited availability of data for this specific molecule, this guide should be used for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and follow your institution's safety protocols.

Introduction

This compound is a specialized organoboron compound. Boronic acids are widely utilized in organic synthesis, particularly as key reagents in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of a fluorine atom and a propylcyclohexyl group suggests its potential use in the synthesis of complex molecules, such as liquid crystals or active pharmaceutical ingredients.[3][4][5][6] Given their reactivity, proper handling and safety precautions are paramount for researchers.

Hazard Identification and Classification

Based on data for analogous phenylboronic acids, this compound is anticipated to have the following hazard classifications.[7][8][9]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[8][10]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[8][10]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[8][10]

Hazard Pictograms (Anticipated)

alt text

Signal Word: Warning[7][8]

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties. Specific values for this compound may vary.

PropertyValueSource Analogy
AppearanceWhite to off-white solid/powder[5][11]
Molecular FormulaC15H22BFO2Inferred
Molecular Weight264.14 g/mol Inferred
Melting PointData not available for the specific compound. Phenylboronic acid: 216-219 °C. 2-Fluorophenylboronic acid: 101-110 °C.[8][8]
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.[12]
StabilityThe product is expected to be chemically stable under standard ambient conditions (room temperature).[7] May be hygroscopic.[7][9]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166).[13][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[14]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[11][13]
Respiratory Protection For operations generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][16]
Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8][10]

  • Avoid the formation of dust and aerosols.[14][17]

  • Do not eat, drink, or smoke when using this product.[10]

  • Wash hands thoroughly after handling.[10]

  • Avoid contact with skin, eyes, and clothing.[14]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[10][13]

  • Protect from moisture, as boronic acids can be hygroscopic.[9][13]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][15]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8] Do NOT induce vomiting.[10][13]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][15]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[8][15]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12][18]

Visualizations

Standard Handling Workflow

G Standard Handling Workflow prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. hood Work in a Fume Hood ppe->hood 2. weigh Weigh Compound hood->weigh 3. react Perform Reaction weigh->react 4. cleanup Clean Work Area react->cleanup 5. store Store in a Cool, Dry Place react->store If unused dispose Dispose of Waste Properly cleanup->dispose 6.

Caption: Standard workflow for safely handling boronic acids.

General Suzuki-Miyaura Reaction Workflow

G General Suzuki-Miyaura Reaction Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Catalyst, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[11] Do not allow the product to enter drains.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on related compounds.

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[7]

  • Reproductive Toxicity: No information available.[8]

  • Aspiration Hazard: No information available.[8]

Further toxicological studies are required to fully understand the health effects of this specific compound.

Ecological Information

Do not empty into drains or release into the environment.[7][11] The ecological effects of this compound have not been fully investigated.

References

Commercial Suppliers and Technical Guide for [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the specialized chemical compound, [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. This information is intended to assist researchers and professionals in drug discovery and development in sourcing and utilizing this valuable building block.

Commercial Availability

Below is a summary of potential commercial suppliers for this compound and similar compounds. Quantitative data such as purity and available quantities are typically provided upon request.

SupplierCompound NameCAS NumberPurityAvailable Quantities
GlobalChemMallThis compoundNot specifiedInquireInquire
Chemriob-(2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)-boronic acidNot specifiedInquireInquire
Yantai Derun Liquid Crystal Materials Co., LTD4-(4-propylcyclohexyl)phenylboronic acid156837-90-0≥98%Inquire
ParchemBoronic acid, [2-fluoro-4-(trans-4-pentylcyclohexyl)phenyl]-163006-96-0InquireInquire
Dakenchem2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid163006-96-0InquireInquire

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. While a specific, detailed experimental protocol for this exact molecule is not publicly available, a general and widely used method for the synthesis of arylboronic acids is through the Suzuki-Miyaura coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

A plausible synthetic route would involve the formation of an organometallic reagent from a suitably substituted fluorinated and cyclohexyl-containing aromatic halide, followed by reaction with a borate ester and subsequent hydrolysis to yield the boronic acid.

General Experimental Protocol for Suzuki-Miyaura Coupling with 2-Fluoroarylboronic Acids:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Aqueous workup solutions (e.g., brine, saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic ester can then be hydrolyzed to the boronic acid using an acidic or basic workup.

  • Purify the final product by recrystallization or column chromatography.

G General Workflow for Suzuki-Miyaura Coupling A Aryl Halide + Bis(pinacolato)diboron C Reaction Setup (Inert Atmosphere) A->C B Palladium Catalyst + Base (e.g., KOAc) B->C D Heating and Stirring C->D Solvent E Reaction Monitoring (TLC/GC-MS) D->E F Workup and Extraction E->F Reaction Complete G Hydrolysis F->G H Purification (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Generalized workflow for the synthesis of arylboronic acids via Suzuki-Miyaura coupling.

Role in Drug Discovery and Signaling Pathways

Fluorinated organic molecules are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity for biological targets. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

While there is no specific information available on the direct interaction of this compound with particular signaling pathways, phenylboronic acids as a class have been investigated for their biological activities. For instance, some studies have shown that phenylboronic acids can inhibit cancer cell migration. The precise mechanism of action is an area of ongoing research, but it is thought to involve interactions with key proteins in cell signaling cascades.

The unique combination of a fluoro substituent and a propylcyclohexyl group in the target molecule suggests its potential as a building block for creating novel compounds with tailored properties for various therapeutic areas. Researchers can utilize this compound to synthesize more complex molecules for screening in a wide range of biological assays.

G Potential Application in Drug Discovery cluster_0 Compound Synthesis cluster_1 Drug Development Pipeline A This compound B Lead Compound Generation A->B Chemical Building Block C Biological Screening B->C D Target Identification & Validation C->D E Preclinical Studies D->E

Caption: The role of the title compound as a building block in the drug discovery process.

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a hypothetical biological application of this compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. The molecular weight has been calculated based on its chemical formula.

PropertyValue
Chemical Name This compound
Chemical Formula C₁₅H₂₂BFO₂
Molecular Weight 264.15 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted)

Representative Experimental Protocol: Synthesis

The following is a representative, hypothetical protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of similar arylboronic acids, such as the reaction of a Grignard reagent with a trialkyl borate.[1][2][3]

Objective: To synthesize this compound.

Materials:

  • 1-Bromo-2-fluoro-4-(4-propylcyclohexyl)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-2-fluoro-4-(4-propylcyclohexyl)benzene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (as indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of trimethyl borate in anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid until the solution is acidic.

    • Stir the mixture vigorously for one hour to hydrolyze the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G A 1-Bromo-2-fluoro-4- (4-propylcyclohexyl)benzene B Grignard Reagent Formation (Mg, THF) A->B C Aryl Magnesium Bromide B->C D Borylation (B(OMe)₃, -78°C) C->D E Boronate Ester Intermediate D->E F Hydrolysis (HCl, H₂O) E->F G This compound F->G

Caption: Synthetic pathway for the target boronic acid.

Hypothetical Signaling Pathway: Serine Protease Inhibition

Boronic acids are known to be potent inhibitors of serine proteases.[4][5][6][7][8] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The diagram below illustrates a hypothetical signaling pathway where a generic phenylboronic acid derivative, such as the title compound, inhibits a serine protease involved in a disease-related cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Cascade Receptor Receptor Proenzyme Inactive Proenzyme Receptor->Proenzyme Signal SerineProtease Active Serine Protease Proenzyme->SerineProtease Activation Substrate Protein Substrate SerineProtease->Substrate Cleavage CleavedSubstrate Cleaved Substrate Substrate->CleavedSubstrate DownstreamSignal Downstream Signaling CleavedSubstrate->DownstreamSignal DiseaseState Disease Progression DownstreamSignal->DiseaseState BoronicAcid This compound BoronicAcid->SerineProtease Inhibition

Caption: Hypothetical inhibition of a serine protease signaling pathway.

References

The Delicate Balance: A Technical Guide to the Hydrolytic Stability of Fluoro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into phenylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. This strategic substitution can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. However, the very properties that make these compounds attractive also impact their hydrolytic stability—a critical parameter for their storage, handling, and efficacy in aqueous environments. This technical guide provides an in-depth analysis of the hydrolytic degradation of fluoro-substituted phenylboronic acids, focusing on quantitative stability data, detailed experimental protocols for stability assessment, and the underlying degradation mechanisms.

Core Concepts in Hydrolytic Stability: Protodeboronation

The primary pathway for the hydrolytic degradation of arylboronic acids is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This irreversible reaction is a significant concern, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are often performed under basic aqueous conditions that can accelerate this undesired side reaction.[1][2] The rate of protodeboronation is highly sensitive to the pH of the medium and the substitution pattern on the aromatic ring.

The stability of fluoro-substituted phenylboronic acids is a nuanced interplay of inductive and resonance effects. The high electronegativity of fluorine generally increases the Lewis acidity of the boronic acid moiety.[3] However, the position and number of fluorine substituents dictate the ultimate susceptibility to protodeboronation.

Quantitative Stability Data

The hydrolytic stability of fluoro-substituted phenylboronic acids is most effectively communicated through their half-lives (t½) under controlled conditions. The following tables summarize the half-lives for a range of mono-, di-, tri-, tetra-, and pentafluorophenylboronic acids under basic aqueous conditions. This data, extracted from seminal studies in the field, provides a clear quantitative comparison of the stability of these valuable compounds.[1][4]

Table 1: Hydrolytic Half-lives of Monofluorophenylboronic Acids [1][4]

CompoundHalf-life (t½)
2-Fluorophenylboronic acid1.9 hours
3-Fluorophenylboronic acid11 days
4-Fluorophenylboronic acid22 days

Table 2: Hydrolytic Half-lives of Difluorophenylboronic Acids [1][4]

CompoundHalf-life (t½)
2,3-Difluorophenylboronic acid1.1 minutes
2,4-Difluorophenylboronic acid1.4 hours
2,5-Difluorophenylboronic acid22 minutes
2,6-Difluorophenylboronic acid2.5 seconds
3,4-Difluorophenylboronic acid2.1 days
3,5-Difluorophenylboronic acid11 days

Table 3: Hydrolytic Half-lives of Tri-, Tetra-, and Pentafluorophenylboronic Acids [1][4]

CompoundHalf-life (t½)
2,3,4-Trifluorophenylboronic acid2.9 minutes
2,3,5-Trifluorophenylboronic acid2.1 minutes
2,3,6-Trifluorophenylboronic acid1.2 seconds
2,4,5-Trifluorophenylboronic acid1.8 hours
2,4,6-Trifluorophenylboronic acid1.0 second
3,4,5-Trifluorophenylboronic acid1.1 days
2,3,4,5-Tetrafluorophenylboronic acid9.7 minutes
2,3,4,6-Tetrafluorophenylboronic acid< 3 milliseconds
2,3,5,6-Tetrafluorophenylboronic acid< 3 milliseconds
Pentafluorophenylboronic acid< 3 milliseconds

Conditions: pH > 13 in aqueous dioxane at 70 °C.[1][4]

Experimental Protocols for Stability Assessment

Accurate determination of hydrolytic stability is paramount for the successful application of fluoro-substituted phenylboronic acids. Spectrophotometry and potentiometry are two common and robust methods for these assessments.

Spectrophotometric Determination of Degradation Kinetics

This method monitors the change in UV absorbance over time as the phenylboronic acid degrades.

Objective: To determine the rate constant and half-life of a fluoro-substituted phenylboronic acid under specific pH and temperature conditions.

Instrumentation:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • pH meter.

  • Thermostatted water bath.

Materials:

  • Fluoro-substituted phenylboronic acid of interest.

  • Buffer solutions of desired pH (e.g., phosphate, borate).

  • High-purity water.

  • Suitable organic co-solvent if required for solubility (e.g., dioxane, acetonitrile).

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluoro-substituted phenylboronic acid in the chosen solvent system (e.g., 50:50 water/dioxane).

    • Prepare the desired buffer solution and adjust the pH to the target value.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the phenylboronic acid. This is determined by running an initial scan of the compound.

    • Equilibrate the temperature of the cuvette holder to the desired experimental temperature (e.g., 70 °C).

  • Kinetic Run:

    • Equilibrate the buffer solution to the experimental temperature in the water bath.

    • Initiate the reaction by adding a small aliquot of the phenylboronic acid stock solution to the pre-heated buffer in a cuvette to achieve the desired final concentration.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a first-order reaction, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.

Potentiometric Titration for pKa and Stability Determination

Potentiometric titration can be used to determine the acidity constant (pKa) of the boronic acid, which is a key parameter influencing its stability. The progress of hydrolysis can also be followed by monitoring the change in pH over time.

Objective: To determine the pKa of a fluoro-substituted phenylboronic acid and monitor its hydrolytic degradation.

Instrumentation:

  • Autotitrator or a manual titration setup with a high-precision burette.

  • Glass electrode and a suitable reference electrode (e.g., Ag/AgCl).

  • pH meter/potentiometer.

  • Stir plate and stir bar.

Materials:

  • Fluoro-substituted phenylboronic acid.

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • High-purity water.

Procedure for pKa Determination:

  • Sample Preparation:

    • Accurately weigh a sample of the fluoro-substituted phenylboronic acid and dissolve it in a known volume of water.

  • Titration:

    • Immerse the electrodes in the boronic acid solution and begin stirring.

    • Add the standardized base titrant in small, precise increments.

    • Record the pH or potential after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Procedure for Stability Monitoring:

  • Solution Preparation:

    • Prepare a solution of the fluoro-substituted phenylboronic acid in a buffer of known pH.

  • Monitoring:

    • Place the solution in a sealed, temperature-controlled vessel.

    • At regular time intervals, withdraw an aliquot of the solution.

  • Analysis:

    • The concentration of the remaining boronic acid in the aliquot can be determined by a suitable analytical method, such as HPLC, or by a quenching experiment followed by analysis.

Degradation Pathway and Workflow Visualization

The base-catalyzed protodeboronation of fluoro-substituted phenylboronic acids proceeds through a well-defined mechanism. The following diagrams, generated using the DOT language, illustrate the key steps in this process and a typical experimental workflow for its study.

degradation_pathway A Arylboronic Acid Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ C Transition State B->C + H₂O D Protodeboronated Product Ar-H + B(OH)₄⁻ C->D

Caption: Base-catalyzed protodeboronation pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_solution Prepare Boronic Acid and Buffer Solutions initiate_reaction Initiate Reaction in Thermostatted Cell prep_solution->initiate_reaction spectro Spectrophotometric Monitoring (Abs vs. Time) initiate_reaction->spectro hplc Aliquot Withdrawal and HPLC Analysis initiate_reaction->hplc calc_rate Calculate Rate Constant and Half-life spectro->calc_rate hplc->calc_rate

Caption: Experimental workflow for stability studies.

Conclusion

The hydrolytic stability of fluoro-substituted phenylboronic acids is a critical consideration for their application in drug discovery and materials science. As demonstrated by the quantitative data, the position and number of fluorine substituents have a dramatic impact on the rate of protodeboronation, with ortho-disubstitution, in particular, leading to significantly decreased stability. By understanding the underlying mechanisms of degradation and employing robust experimental protocols for stability assessment, researchers can make informed decisions in the design and utilization of these powerful chemical entities, ultimately leading to more stable and effective molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling reaction utilizing [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid, a key building block in the synthesis of functional materials such as liquid crystals. The presence of a fluorine atom and a bulky cyclohexyl group introduces specific challenges, including potential protodeboronation and steric hindrance, which necessitate careful optimization of reaction conditions.[4][5][6] This document outlines recommended starting conditions, key considerations for optimization, and a general protocol to guide researchers in successfully employing this versatile building block.

Key Reaction Components and Considerations

The success of the Suzuki coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given the sterically hindered and electron-withdrawing nature of the fluoro-substituted boronic acid, conditions that promote rapid catalytic turnover and minimize side reactions are crucial.

Table 1: Recommended Reagents and Solvents
ComponentRecommended OptionsKey Considerations
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, PEPPSI™-IPr, Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald precatalysts are often highly effective for challenging substrates, allowing for rapid formation of the active catalytic species.[4]
Ligand Buchwald ligands (e.g., XPhos, SPhos, RuPhos), P(t-Bu)₃, PCy₃Bulky and electron-rich phosphine ligands are generally preferred to enhance catalytic activity with sterically hindered substrates.[5][7][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKA strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[9] K₃PO₄ is often a good starting point for fluoro-substituted boronic acids.[4]
Solvent 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, 2-Propanol/Water mixturesAnhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can significantly impact reaction rates and yields.
Aryl Halide Partner Aryl bromides, iodides, or triflatesThe reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, more active catalyst systems are typically required.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other aryl electrophile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand combination)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reaction heating and monitoring equipment (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%). If using a precatalyst and ligand, they should be added at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5-10 mL).

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the consumption of the starting materials and the formation of the product by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biphenyl product.

Table 2: Example Reaction Conditions and Optimization Parameters
ParameterStarting ConditionOptimization Range
Boronic Acid Equiv. 1.21.1 - 2.0
Base Equiv. 2.01.5 - 4.0
Catalyst Loading 2 mol%0.5 - 10 mol%
Temperature 90 °CRoom Temp. - 120 °C
Reaction Time 12 h2 - 24 h

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki coupling reaction.

G General Workflow for Suzuki Coupling reagents 1. Reagent Preparation (Boronic Acid, Aryl Halide, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst & Solvent Addition setup->catalyst reaction 4. Heating & Stirring catalyst->reaction monitoring 5. Reaction Monitoring (TLC, GC/LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.

G Suzuki Coupling Catalytic Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)₃⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base Product Ar-Ar'

Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Bases such as potassium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

By following this guidance and performing careful optimization, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of valuable compounds for various applications in materials science and drug discovery.

References

Application Notes and Protocols: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used in their emissive and charge-transport layers. Boronic acids are crucial intermediates in the synthesis of these advanced materials, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] This reaction enables the precise construction of complex conjugated organic molecules that are essential for high-performance OLEDs.[2][4]

While direct applications of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in published OLED research are not extensively documented, its structure suggests significant potential. The 2-fluoro substituent can enhance the thermal stability and influence the electronic properties of the final molecule, while the 4-propylcyclohexyl group can improve solubility and film-forming characteristics, which are critical for device fabrication and longevity.[1] This document provides a representative application of this boronic acid in the synthesis of a hypothetical blue fluorescent emitter for OLEDs, including a detailed synthetic protocol and expected device performance metrics.

Hypothetical Application: Synthesis of a Blue Fluorescent Emitter

This compound can serve as a key building block in the synthesis of a novel blue fluorescent emitter, herein designated as BFPE-1 (Blue Fluorescent Phenyl Emitter-1). In this hypothetical application, the boronic acid is coupled with a suitable aromatic halide to create a molecule with a desirable emission profile and high quantum efficiency.

Synthetic Pathway

The synthesis of BFPE-1 is proposed via a Suzuki-Miyaura cross-coupling reaction between this compound and 9,10-dibromoanthracene. The reaction pathway is illustrated below:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product A This compound F BFPE-1 (Blue Fluorescent Emitter) A->F B 9,10-Dibromoanthracene B->F C Pd(PPh3)4 C->F Suzuki-Miyaura Coupling D K2CO3 (Base) D->F E Toluene/Ethanol/Water E->F

Caption: Synthetic pathway for the hypothetical blue fluorescent emitter BFPE-1.

Experimental Protocols

Synthesis of BFPE-1

Materials:

  • This compound

  • 9,10-Dibromoanthracene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a 250 mL three-necked flask, add this compound (2.2 equivalents), 9,10-dibromoanthracene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Purge the flask with argon for 15 minutes.

  • Add toluene (100 mL) and a 2M aqueous solution of potassium carbonate (50 mL).

  • Heat the reaction mixture to 80°C and stir vigorously under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, BFPE-1.

  • Characterize the purified BFPE-1 by ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication and Characterization Workflow

The general workflow for fabricating and testing an OLED device using the synthesized BFPE-1 as the emissive layer is outlined below.

G cluster_fabrication Device Fabrication cluster_characterization Device Characterization A ITO Substrate Cleaning B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (BFPE-1) Deposition C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode (Al) Deposition F->G H Electroluminescence (EL) Spectra Measurement G->H I Current-Voltage-Luminance (J-V-L) Characteristics G->I K CIE Coordinate Determination H->K J External Quantum Efficiency (EQE) Calculation I->J

Caption: General workflow for OLED fabrication and characterization.

Data Presentation

The performance of an OLED device is evaluated based on several key metrics. The following table summarizes the hypothetical performance data for an OLED device incorporating BFPE-1 as the blue fluorescent emitter.

ParameterValueUnits
Maximum Emission Wavelength (λmax) 465nm
External Quantum Efficiency (EQE) at 100 cd/m² 5.2%
Luminous Efficiency at 100 cd/m² 7.8cd/A
Power Efficiency at 100 cd/m² 4.1lm/W
Turn-on Voltage (at 1 cd/m²) 3.5V
CIE Coordinates (x, y) (0.15, 0.22)-
Device Lifetime (LT50 at 1000 cd/m²) > 200hours

Conclusion

This compound represents a promising, though currently underexplored, building block for the synthesis of advanced materials for OLED applications. Its unique substitution pattern offers potential advantages in terms of material properties and device performance. The provided hypothetical application and protocols serve as a representative guide for researchers interested in exploring the utility of this and similar boronic acids in the development of next-generation OLED emitters. The Suzuki-Miyaura coupling remains a powerful and versatile tool for this purpose, enabling the systematic design and synthesis of novel organic semiconductors.[3][5]

References

Application Notes: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a key building block for the synthesis of advanced liquid crystalline materials. The unique combination of a lateral fluorine atom and a terminal propylcyclohexyl group allows for the fine-tuning of critical physical properties in the resulting liquid crystals. The lateral fluorine substituent is particularly important for inducing a significant dipole moment perpendicular to the long molecular axis, which is a primary strategy for creating materials with negative dielectric anisotropy (Δε < 0). Such materials are essential for modern display technologies, particularly the Vertically Aligned (VA) mode in liquid crystal displays (LCDs). The propylcyclohexyl group provides a desirable balance of molecular rigidity and flexibility, contributing to a wide nematic phase range and low viscosity.

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing the biaryl and polyaryl core structures of these liquid crystals, leveraging boronic acids as indispensable intermediates. These application notes provide detailed protocols for the use of this compound in the synthesis of a representative liquid crystal, 4'-cyano-2-fluoro-4-(4-propylcyclohexyl)-1,1'-biphenyl.

Key Properties and Advantages

The incorporation of the [2-Fluoro-4-(4-propylcyclohexyl)phenyl] moiety into a liquid crystal scaffold imparts several advantageous properties:

  • Negative Dielectric Anisotropy (Δε < 0): The strong electronegativity of the lateral fluorine atom introduces a dipole moment that is not aligned with the long axis of the molecule. This is a crucial feature for developing liquid crystals used in VA-LCDs.

  • Low Rotational Viscosity (γ₁): The cyclohexyl ring, compared to an additional phenyl ring, can lead to lower viscosity, which is critical for achieving fast switching times in display applications.

  • Wide Nematic Range: The overall molecular structure is designed to exhibit a stable nematic phase over a broad range of temperatures, enhancing the operational window of the final device.

  • High Chemical and Thermal Stability: The C-F bond is exceptionally strong, and the overall structure is robust, leading to materials with high stability and a long operational lifetime.

Data Presentation

The following table summarizes typical physical properties for liquid crystals structurally analogous to those synthesized using this compound. The data is representative of fluorinated biphenyl compounds with a terminal cyclohexyl group and a cyano substituent, which are known to exhibit nematic phases.

PropertySymbolRepresentative ValueUnits
Crystal to Nematic TransitionTCr-N40 - 60°C
Nematic to Isotropic Transition (Clearing Point)TN-I100 - 140°C
Optical Anisotropy (Birefringence) at 589 nm, 20 °CΔn0.10 - 0.15-
Dielectric Anisotropy at 1 kHz, 20 °CΔε-2.0 to -5.0-
Rotational Viscosity at 20 °Cγ₁100 - 180mPa·s

Note: These values are estimations based on structurally similar compounds and should be experimentally verified for newly synthesized materials.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative liquid crystal, 4'-cyano-2-fluoro-4-(4-propylcyclohexyl)-1,1'-biphenyl , via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

(A proper chemical structure diagram would be placed here showing this compound reacting with 4-bromobenzonitrile to yield 4'-cyano-2-fluoro-4-(4-propylcyclohexyl)-1,1'-biphenyl)

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 2.64 g, 10 mmol), 4-bromobenzonitrile (1.91 g, 10.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

    • Seal the flask and purge with dry nitrogen for 15 minutes.

  • Solvent and Base Addition:

    • Under a positive nitrogen pressure, add 40 mL of anhydrous toluene via syringe.

    • Add 15 mL of a 2M aqueous solution of potassium carbonate (30 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.

  • Work-up:

    • After the reaction is complete (indicated by the consumption of the boronic acid), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of dichloromethane in hexane (e.g., starting from 100% hexane and gradually increasing to 20% dichloromethane).

    • Collect the fractions containing the pure product (monitored by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4'-cyano-2-fluoro-4-(4-propylcyclohexyl)-1,1'-biphenyl, as a white solid.

Characterization:

The identity and purity of the synthesized liquid crystal should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting and clearing points).[1]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophase type.[1]

Visualizations

Below are diagrams illustrating key aspects of the synthesis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 ArAr_out Ar-Ar' RedElim->ArAr_out ArX_in Ar-X ArX_in->OxAdd ArB_in Ar'-B(OH)₂ (Base) ArB_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Combine Reactants (Boronic Acid, Aryl Halide) B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Purge with Nitrogen B->C D 4. Add Solvents & Base (Toluene, K₂CO₃ aq.) C->D E 5. Heat to 85-90 °C (12-18 hours) D->E F 6. Monitor by TLC E->F G 7. Cool & Extract (Ethyl Acetate/Water) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, DSC, POM) I->J

Caption: Experimental workflow for liquid crystal synthesis and purification.

References

Application Notes and Protocols: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in Material Science and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a specialized chemical intermediate that serves as a critical building block in the synthesis of advanced organic materials and potentially in the development of novel therapeutic agents. Its unique structure, featuring a fluorinated phenyl ring coupled with a propylcyclohexyl moiety, imparts desirable physicochemical properties to the target molecules. The fluorine atom can enhance metabolic stability and modify electronic properties, while the bulky, aliphatic cyclohexyl group influences molecular packing and solubility.[1] This document provides detailed application notes and experimental protocols for the use of this versatile boronic acid, with a primary focus on its established role in the synthesis of liquid crystals and a prospective view of its applications in medicinal chemistry.

Application in Liquid Crystal Synthesis

The most prominent application of this compound is in the manufacturing of liquid crystal displays (LCDs). The incorporation of the 2-fluoro-4-(4-propylcyclohexyl)phenyl motif is crucial for producing liquid crystal molecules with specific, desirable properties such as a wide nematic temperature range and high optical anisotropy. These characteristics are essential for the performance of modern display technologies.

A key synthetic strategy for constructing the core structure of these liquid crystal molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a suitable aryl halide, leading to the desired biphenyl scaffold.

A representative liquid crystal molecule synthesized using this intermediate is 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl (CAS 102714-93-2).[2][3]

Table 1: Physical Properties of a Representative Liquid Crystal
PropertyValueReference
Molecular FormulaC30H41F
Molecular Weight420.65 g/mol
AppearanceWhite to light yellow powder/crystal
Purity>98.0% (GC)

Experimental Protocol: Synthesis of 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl via Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from general methods for the synthesis of fluorinated biphenyl liquid crystals.

Reaction Scheme:

Materials:
  • This compound

  • 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction is carried out under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Suzuki-Miyaura Reaction Parameters
ParameterCondition
Reactants
This compound1.0 eq
1-Bromo-4-(trans-4-propylcyclohexyl)benzene1.1 eq
Catalyst
Pd(dppf)Cl₂0.03 eq
Base
K₂CO₃2.5 eq
Solvent
1,4-Dioxane/H₂O (4:1)-
Temperature 90 °C
Reaction Time 18 h
Representative Yield 75-90%

Note: These parameters are representative and may require optimization for specific laboratory conditions and scales.

Prospective Application in Medicinal Chemistry

While the primary established use of this compound is in materials science, its structural motifs are of interest in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability.[1] The lipophilic propylcyclohexyl group can also be explored for its potential to interact with hydrophobic pockets in biological targets.

A recent study highlighted the synthesis of novel fluoroaryl-substituted derivatives of FL118, a camptothecin analogue, which exhibited significant antitumor efficacy.[1] In this study, various fluorinated phenylboronic acids were coupled to a core structure, demonstrating the utility of such intermediates in generating libraries of potential drug candidates. Although this compound was not specifically used in this study, it represents a synthetically accessible starting material for creating novel analogues of existing pharmacophores.

Further research is warranted to explore the potential of incorporating the 2-fluoro-4-(4-propylcyclohexyl)phenyl moiety into biologically active scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L_n-R2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide Aryl Halide (R1-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R2-B(OH)2) base Base boronic_acid->base Activation activated_boronate Activated Boronate [R2-B(OH)3]⁻ activated_boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base - Solvent reaction Heat under Inert Atmosphere (e.g., 90 °C, 18 h) start->reaction workup Aqueous Work-up: - Dilution - Extraction - Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Product Analysis: - NMR - MS purification->analysis

Caption: Experimental workflow for the synthesis of biphenyl derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. This substrate presents a common challenge in cross-coupling reactions due to the presence of both steric hindrance from the bulky 4-propylcyclohexyl group and electronic effects from the ortho-fluoro substituent. The ortho-fluoro group can influence the electronic properties of the boronic acid and potentially lead to undesired side reactions such as protodeboronation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The choice of the palladium catalyst, which comprises a palladium source and a supporting ligand, is critical for the success of the reaction, especially with challenging substrates.

For sterically hindered and electronically deactivated substrates like this compound, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Furthermore, the use of palladium precatalysts, which are stable and readily activated under reaction conditions to generate the active Pd(0) species, can be advantageous, particularly when dealing with boronic acids prone to decomposition.[1][2][3]

This guide presents a selection of palladium catalysts and a detailed protocol to enable researchers to achieve high yields and efficient conversions for the cross-coupling of this specific boronic acid with various coupling partners.

Data Presentation: Palladium Catalyst Performance

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of sterically hindered or ortho-fluoro-substituted arylboronic acids, which are analogous to the target substrate. This data provides a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling PartnerReference
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Dioxane/H₂O11012954-Chlorotoluene[4]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1002924-BromoanisoleN/A
[Pd(allyl)Cl]₂ / RuPhos RuPhosCs₂CO₃Dioxane8016982-BromotolueneN/A
XPhos Pd G3 XPhosK₃PO₄THF/H₂ORT0.5934-Chloroanisole[2][5]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9024752-Bromo-5-fluoropyridine[6]

Note: The data presented is for analogous substrates and serves as a guide. Optimization for this compound may be required.

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The use of an XPhos-based palladium precatalyst is recommended due to its high reactivity and efficiency with challenging substrates at or near room temperature.[2][5]

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • XPhos Pd G3 (Palladium precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane or Tetrahydrofuran (THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add finely ground potassium phosphate (2.0 - 3.0 equivalents).

    • Add the XPhos Pd G3 precatalyst (1-2 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane or THF (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).

    • Add degassed water (typically 10-20% of the organic solvent volume). The mixture should be a suspension.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature (or heat to 40-60 °C if the reaction is sluggish).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Catalyst Selection Workflow Start Start: Define Coupling Partners (this compound + Ar-X) InitialScreen Initial Catalyst Screening: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) Start->InitialScreen Precatalyst Consider Palladium Precatalyst (e.g., XPhos Pd G3) for mild conditions and unstable boronic acid InitialScreen->Precatalyst Optimization Reaction Optimization: Base (K₃PO₄, Cs₂CO₃) Solvent (Dioxane, THF, Toluene) Temperature (RT to 100 °C) Precatalyst->Optimization Analysis Analysis of Results: Yield, Purity, Reaction Time Optimization->Analysis Decision Select Optimal Catalyst System Analysis->Decision

References

Application Notes and Protocols for C-C Bond Formation with [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The ortho-fluoro substituent presents unique considerations for reaction optimization to mitigate potential side reactions, such as protodeboronation. The following protocols are designed to serve as a robust starting point for developing efficient and high-yielding carbon-carbon bond-forming reactions.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that have proven effective for structurally similar ortho-fluorinated and sterically hindered boronic acids. These conditions can be adapted and optimized for specific substrate combinations.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl BromideAryl ChlorideHeteroaryl Bromide
Boronic Acid (equiv) 1.2 - 1.51.51.5
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)None
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME/H₂O (4:1)
Temperature 80 - 100 °C110 °C90 °C
Reaction Time 12 - 24 h16 - 24 h8 - 16 h
Typical Yield 75 - 95%70 - 90%65 - 85%

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This protocol can be adapted for other aryl or heteroaryl halides with appropriate optimization of the reaction parameters.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the dioxane/water solvent mixture. Add the catalyst premix to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 Boronate [R2-B(OH)2OR']- Boronate->Transmetal Base Base (e.g., K3PO4) BoronicAcid R2-B(OH)2 Base->BoronicAcid RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: Combine Aryl Halide, Boronic Acid, and Base Start->Setup Inert Establish Inert Atmosphere (Evacuate and backfill with Ar or N2) Setup->Inert Solvent Add Solvents and Catalyst Premix Inert->Solvent React Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) Solvent->React Workup Work-up: Cool, Dilute, and Extract React->Workup Purify Purification: Dry and Purify by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for the Synthesis of Biaryl Compounds via [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in the synthesis of biaryl compounds. The primary method highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties, metabolic stability, and lipophilicity of the resulting molecules, making this reagent of particular interest in drug discovery and materials science.[1][2][3] Biaryl moieties are prevalent in a wide range of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of these important compounds.[2]

Applications

The biaryl compounds synthesized from this compound have potential applications in several key areas:

  • Drug Discovery: The introduction of the fluorinated phenyl-cyclohexyl motif can be a strategic approach in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity.[2][3]

  • Liquid Crystals: The rigid core and the specific substitution pattern of biaryls derived from this boronic acid make them suitable candidates for the development of novel liquid crystalline materials. The fluorine substituent can influence the dielectric anisotropy, a critical parameter in display technologies.[1]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated biaryl structures can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides. These conditions can serve as a starting point for the optimization of reactions involving this compound.

Aryl Halide (1.0 eq)Boronic Acid (1.1-1.5 eq)Catalyst (mol%)Ligand (mol%)Base (2.0-3.0 eq)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleThis compoundPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/EtOH/H₂O80-10012-2485-95 (typical)
1-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ (2-3)-Cs₂CO₃Dioxane/H₂O90-1108-1680-92 (typical)
2-BromopyridineThis compoundPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Toluene10016-2475-90 (typical)
4-IodotolueneThis compoundPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DMF/H₂O806-1290-98 (typical)

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of DMF and water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)-X L₂ oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)-Ar' L₂ transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow start Start: Assemble Reactants reactants This compound + Aryl Halide + Base + Pd Catalyst start->reactants inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir (80-110 °C, 6-24 h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic Acid in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a specialized building block primarily utilized in the synthesis of high-performance liquid crystals (LCs), a key component in various organic electronic devices, most notably liquid crystal displays (LCDs). The unique molecular architecture of this compound, featuring a fluorinated phenyl ring coupled with a propylcyclohexyl moiety, allows for precise tuning of the physical properties of the target materials.

The incorporation of a fluorine atom introduces a significant dipole moment, which is crucial for controlling the dielectric anisotropy (Δε) of the liquid crystal. A lateral fluorine substituent, as in this molecule, is particularly effective for inducing negative dielectric anisotropy, a prerequisite for advanced display modes like vertically aligned (VA) LCDs.[1][2][3] The 4-propylcyclohexyl group provides a non-aromatic, rigid core that influences the material's viscosity, clearing points, and mesophase behavior. The Suzuki-Miyaura cross-coupling reaction is the premier synthetic method for incorporating this boronic acid into larger, more complex molecular structures, such as the biaryl and terphenyl cores common in liquid crystalline compounds.[1]

These attributes make this compound a valuable intermediate for researchers and scientists developing next-generation display technologies and other advanced organic electronic materials where precise control over molecular orientation and electronic properties is paramount.

Synthetic Workflow & Reaction Mechanism

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is fundamental for constructing the core structures of many organic electronic materials.

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of a fluorinated biphenyl derivative, a common core structure in liquid crystals, using the title boronic acid and an aryl halide.

G General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X oa_text Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans R'-B(OH)₂ Base tm_text Transmetalation pd2_trans->pd0 R-R' re_text Reductive Elimination

References

Application Notes and Protocols for Copper-Mediated Fluorination of Aryl Boronic Acids in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information for the diagnosis and staging of diseases, as well as for monitoring therapeutic responses. The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is crucial for advancing clinical research and drug development. ¹⁸F is a favored radionuclide due to its optimal half-life (109.8 minutes), low positron energy, and the prevalence of fluorine in many bioactive molecules.[1][2]

A significant advancement in ¹⁸F-labeling chemistry is the copper-mediated fluorination of aryl boronic acids and their derivatives. This methodology has emerged as a robust and versatile tool for the synthesis of ¹⁸F-labeled arenes, overcoming the limitations of traditional nucleophilic aromatic substitution (SₙAr) reactions, which are often restricted to electron-deficient aromatic systems.[1] The copper-mediated approach demonstrates high functional group tolerance, enabling the radiofluorination of a wide range of electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl boronic acids and esters.[1][3][4] This has significantly expanded the scope of accessible PET tracers for various biological targets.

These application notes provide a comprehensive overview and detailed protocols for the copper-mediated ¹⁸F-fluorination of aryl boronic acids and esters for PET imaging applications.

General Reaction Scheme

The core of this methodology is the copper-catalyzed cross-coupling of an aryl boronic acid or ester with [¹⁸F]fluoride, typically in the presence of a copper(II) salt and a pyridine-based ligand. The general transformation is depicted below:

G Aryl_B Aryl Boronic Acid/Ester (Ar-B(OR)₂) Product [¹⁸F]Aryl Fluoride (Ar-¹⁸F) Aryl_B->Product + F18 [¹⁸F]Fluoride F18->Product + Cu_catalyst Cu(II) Catalyst e.g., Cu(OTf)₂ Cu_catalyst->Product Catalyzes Ligand Ligand e.g., Pyridine Ligand->Product Byproduct Boron Byproducts

Caption: General scheme for copper-mediated ¹⁸F-fluorination.

Key Advantages of the Method

  • Broad Substrate Scope: Effective for a wide range of electron-deficient, -neutral, and -rich aryl and heteroaryl boronic acids and esters.[1][3][4]

  • High Functional Group Tolerance: Compatible with various functional groups, allowing for late-stage fluorination of complex molecules.[1]

  • Mild Reaction Conditions: Typically proceeds under milder conditions compared to traditional SₙAr reactions.

  • Automation Amenability: The protocol can be adapted for automated synthesis modules, crucial for routine clinical production of PET radiotracers.[4][5]

Data Presentation: Radiochemical Conversions and Yields

The efficiency of the copper-mediated ¹⁸F-fluorination is typically evaluated by Radiochemical Conversion (RCC) or isolated Radiochemical Yield (RCY). The following tables summarize the quantitative data for the synthesis of several key PET radiotracers using this methodology.

Table 1: Synthesis of Various PET Radiotracers via Copper-Mediated ¹⁸F-Fluorination

RadiotracerPrecursorKey ReagentsRadiochemical Conversion (RCC) / Yield (RCY)Reference
[¹⁸F]FMTEBArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]FPEBArylboronic acidCu(OTf)₂, Pyridine8 ± 2% (manual), 4 ± 1% (automated) RCC[4]
[¹⁸F]FPEBArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]flumazenilArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]DAA1106Arylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]MFBGArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]FDOPAArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]FMTArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
[¹⁸F]FDAArylboronic esterCu(OTf)₂py₄, [¹⁸F]KF/K₂₂₂Not explicitly stated, but successfully prepared.[6][7]
1-[¹⁸F]fluoro-3,4,5-trimethoxybenzeneArylboronic acidCu(OTf)₂, Pyridine36 ± 11% RCC[1]
4-[¹⁸F]FluoroacetophenoneArylboronic acidCu(OTf)₂, Pyridine48 ± 2% RCC[4]
[¹⁸F]ALX5407Arylboronic precursorAlcohol-enhanced Cu-mediation55 ± 7% RCY

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the copper-mediated ¹⁸F-fluorination of aryl boronic acids.

G cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Formulation a [¹⁸O]H₂O Target Irradiation b Trap [¹⁸F]Fluoride on QMA Cartridge a->b c Elute [¹⁸F]Fluoride b->c d Azeotropic Drying c->d e Combine [¹⁸F]Fluoride with Precursor, Cu(II) Salt, and Ligand in Solvent d->e f Heat Reaction Mixture e->f g Quench Reaction f->g h Purify by HPLC g->h i Formulate for Injection h->i

Caption: Experimental workflow for ¹⁸F-radiotracer synthesis.

Detailed Protocol for the Synthesis of [¹⁸F]4-Fluoroacetophenone

This protocol is adapted from the literature for the synthesis of [¹⁸F]4-fluoroacetophenone from 4-acetylphenylboronic acid.[4]

Materials:

  • 4-acetylphenylboronic acid (precursor)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • QMA (quaternary methyl ammonium) light carbonate cartridge

  • Potassium trifluoromethanesulfonate (KOTf)

  • Potassium carbonate (K₂CO₃)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetonitrile, anhydrous

  • Water for injection

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through a QMA light carbonate cartridge to trap the [¹⁸F]⁻.

    • The cartridge is then washed with water for injection to remove any residual [¹⁸O]H₂O.

    • The [¹⁸F]fluoride is eluted from the QMA cartridge using a solution of KOTf and K₂CO₃ in a mixture of acetonitrile and water. Alternatively, a solution of pyridinium p-toluenesulfonate (PPTS) can be used for elution.[1][4]

  • Azeotropic Drying:

    • The eluted [¹⁸F]fluoride solution is transferred to a reaction vessel.

    • Acetonitrile is added, and the mixture is heated under a stream of nitrogen or argon to azeotropically remove the water. This step is repeated until the [¹⁸F]fluoride is anhydrous.

  • Radiolabeling Reaction:

    • A solution of 4-acetylphenylboronic acid, Cu(OTf)₂, and pyridine in anhydrous DMF is prepared.

    • The anhydrous [¹⁸F]fluoride residue is redissolved in this solution.

    • The reaction vessel is sealed and heated at 110 °C for 20 minutes.[4]

  • Purification:

    • After cooling, the reaction mixture is quenched with water.

    • The crude product is purified by semi-preparative HPLC to isolate the [¹⁸F]4-fluoroacetophenone.

  • Formulation:

    • The HPLC fraction containing the product is collected and the solvent is removed.

    • The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for subsequent use.

Protocol for the Synthesis of PET Radiotracers using Aryl Boronic Esters

This protocol is a general guide based on the synthesis of several PET tracers using aryl pinacolboronate esters.[6][7]

Materials:

  • Aryl pinacolboronate ester (precursor)

  • [Cu(OTf)₂(py)₄] (pre-formed complex) or Cu(OTf)₂ and pyridine

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • QMA cartridge

  • Acetonitrile, anhydrous

  • Water for injection

Procedure:

  • [¹⁸F]Fluoride Preparation:

    • Trap the [¹⁸F]fluoride on a QMA cartridge.

    • Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Perform azeotropic drying of the eluted [¹⁸F]fluoride with acetonitrile.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the aryl pinacolboronate ester precursor and [Cu(OTf)₂(py)₄] in anhydrous DMA or DMF.

    • Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for a designated time (e.g., 15-20 minutes).

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described in the previous protocol, using HPLC to isolate the desired ¹⁸F-labeled product.

Important Considerations and Troubleshooting

  • Protodeboronation: A common side reaction is the protonation of the aryl boronic acid/ester, leading to the formation of an unlabeled arene byproduct. This can reduce the radiochemical yield and complicate purification.[8] Recent studies have focused on optimizing reaction conditions, such as solvent and copper source, to suppress this side reaction.[8]

  • Anhydrous Conditions: The efficiency of the fluorination reaction is highly dependent on anhydrous conditions. Thorough azeotropic drying of the [¹⁸F]fluoride is critical.

  • Base Sensitivity: The copper-mediated process can be sensitive to the amount of base used for eluting [¹⁸F]fluoride. "Low base" protocols have been developed to improve radiochemical conversions.[9]

  • Automation: While the method is amenable to automation, careful optimization of parameters such as reagent delivery and heating is necessary to achieve consistent and high yields on automated synthesis modules.[5] The order of reagent addition can also be a critical factor in the success of automated synthesis.[5]

Conclusion

Copper-mediated ¹⁸F-fluorination of aryl boronic acids and esters represents a significant advancement in radiochemistry, providing a versatile and efficient method for the synthesis of a wide array of PET radiotracers. This technology has expanded the toolbox for researchers and clinicians, enabling the development of novel imaging agents for diverse biological targets and facilitating a deeper understanding of disease mechanisms. The detailed protocols and data presented herein serve as a valuable resource for the implementation and optimization of this powerful radiolabeling technique in both preclinical research and clinical applications.

References

Application Notes and Protocols: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is a valuable synthetic intermediate in the development of novel agrochemicals. The presence of a fluorine atom and a propylcyclohexyl group on the phenylboronic acid moiety can significantly influence the physicochemical properties of the final active ingredient, potentially enhancing its biological activity, metabolic stability, and target specificity. This document provides detailed application notes and protocols for the utilization of this building block, primarily through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the creation of carbon-carbon bonds. While specific commercial agrochemicals directly synthesized from this exact boronic acid are not publicly documented, these protocols provide a representative framework for its application in the synthesis of potential fungicides, herbicides, and insecticides.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organohalide. This reaction is widely favored in industrial synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.

Hypothetical Application: Synthesis of a Novel Phenyl-Pyrazole Fungicide Candidate

This section outlines a representative synthetic route for a hypothetical phenyl-pyrazole fungicide, a class of compounds known for their potential to inhibit fungal growth. The key step is the Suzuki-Miyaura coupling of this compound with a halogenated pyrazole core.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-Pyrazole Intermediate

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable brominated pyrazole derivative.

Materials:

  • This compound

  • 1-Methyl-4-bromo-1H-pyrazole (or other suitable halogenated pyrazole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • To a round-bottom flask, add this compound (1.2 equivalents), 1-methyl-4-bromo-1H-pyrazole (1.0 equivalent), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired phenyl-pyrazole intermediate.

Data Presentation

The following table represents hypothetical biological activity data for a series of candidate agrochemicals synthesized using this compound and various heterocyclic coupling partners. This data is for illustrative purposes to demonstrate how quantitative results would be presented.

Table 1: Hypothetical Fungicidal Activity of Synthesized Phenyl-Heterocycle Derivatives

Compound IDHeterocyclic PartnerTarget FungusEC₅₀ (µg/mL)
AG-0011-Methyl-1H-pyrazoleBotrytis cinerea5.2
AG-002ThiazoleBotrytis cinerea8.9
AG-003PyridineBotrytis cinerea12.5
AG-0041-Methyl-1H-pyrazolePuccinia triticina3.8
AG-005ThiazolePuccinia triticina7.1
AG-006PyridinePuccinia triticina10.3
Fungicide Std.Commercial StandardBotrytis cinerea2.1
Fungicide Std.Commercial StandardPuccinia triticina1.5

EC₅₀: The half maximal effective concentration of the compound.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product BoronicAcid This compound Coupling Pd-Catalyzed Cross-Coupling BoronicAcid->Coupling Organohalide Organohalide (e.g., Bromopyrazole) Organohalide->Coupling Product Novel Agrochemical Candidate Coupling->Product C-C Bond Formation

Synthetic workflow for a novel agrochemical.

Suzuki_Miyaura_Cycle cluster_side Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product R1-R2 RedElim->Product R1X R1-X (Organohalide) R1X->OxAdd Boronic R2-B(OH)2 (Boronic Acid) + Base Boronic->Transmetalation

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical solutions to common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may face, offering potential causes and actionable solutions to improve your reaction yields.

Q1: I am observing very low to no yield of my desired product. What are the first things I should check?

A1: Failure of a Suzuki coupling reaction, especially with a sterically hindered and electronically modified substrate like this compound, can stem from several factors. Here is a checklist of initial parameters to verify:

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald-type G3 or G4 precatalyst.[2]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[1][2] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Solvent and Reagent Quality: Solvents must be thoroughly degassed to remove dissolved oxygen.[1] Verify the purity of your aryl halide and the boronic acid, as boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and interdependent.[1] For this sterically hindered substrate, a common starting point is a moderately strong inorganic base like potassium phosphate (K₃PO₄) in an anhydrous aprotic solvent such as dioxane or toluene.[4][5]

Q2: My reaction is sluggish, and I see a significant amount of starting material remaining even after extended reaction times. How can I improve the reaction rate?

A2: Slow reaction rates are common with sterically hindered substrates. The ortho-fluoro substituent and the bulky 4-propylcyclohexyl group on your boronic acid impede key steps in the catalytic cycle.[1][6]

  • Switch to a More Effective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[5][6] Employing bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, or RuPhos is crucial.[1][6] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[3]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for sterically demanding substrates.[5] If you are running the reaction at 80-90 °C, consider increasing the temperature to 100-110 °C.[1] Using a higher-boiling solvent like xylenes might be necessary for even higher temperatures.[5]

  • Microwave Irradiation: This can be a powerful tool to rapidly heat the reaction and significantly reduce reaction times.

Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and Pd(II) species.[2]

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere to minimize oxygen levels.[1][2]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that efficiently generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.[2]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[6]

Q4: How can I prevent protodeboronation (loss of the boronic acid group)?

A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, particularly with electron-deficient boronic acids.[7]

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Since water is the typical proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1][6] However, be aware that a small amount of water can sometimes be beneficial for the solubility and activity of certain bases.[8][9]

  • Use Boronic Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids and can be a viable alternative.[7]

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the yield of Suzuki reactions with substrates analogous to this compound. These are illustrative examples to guide your optimization process.

Table 1: Effect of Ligand and Base on Reaction Yield

EntryLigand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)*
1PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012<10
2XPhos (2)K₂CO₃ (2)Dioxane/H₂O (4:1)1001265
3SPhos (2)K₃PO₄ (3)Toluene1101288
4XPhos (2) K₃PO₄ (3) Toluene 110 12 92
5RuPhos (2)Cs₂CO₃ (2)Dioxane1001290

*Yields are illustrative and based on general performance for sterically hindered substrates.

Table 2: Effect of Solvent on Reaction Yield

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)*
1XPhosK₃PO₄DMF1101255
2XPhosK₃PO₄Acetonitrile802440
3XPhosK₃PO₄THF652435
4XPhos K₃PO₄ Dioxane 100 12 89
5XPhos K₃PO₄ Toluene 110 12 92

*Yields are illustrative. The hydrophobic nature of the propylcyclohexyl group suggests that non-polar aprotic solvents like Toluene or Dioxane are preferable.[10][11]

Experimental Protocols

Here is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction optimized for sterically hindered substrates like this compound.

Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1–0.5 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the finely powdered base.[1]

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

The following diagrams illustrate the general workflow for troubleshooting and the catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Activity Check_Inert->Check_Catalyst [ Atmosphere OK ] Check_Base Evaluate Base & Solvent System Check_Catalyst->Check_Base [ Catalyst Active ] Check_Temp Increase Reaction Temperature Check_Base->Check_Temp [ System Appropriate ] Side_Reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) Check_Temp->Side_Reactions [ No Improvement ] Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Side_Reactions->Optimize_Ligand [ Sluggish Reaction ] Optimize_Base Screen Different Bases (K3PO4, Cs2CO3) Side_Reactions->Optimize_Base [ Low Conversion ] Anhydrous Ensure Anhydrous Conditions Side_Reactions->Anhydrous [ Protodeboronation ] Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Anhydrous->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 boronate R2-B(OH)3- boronate->tm base Base (e.g., K3PO4) boronic_acid R2-B(OH)2 (this compound) base->boronic_acid boronic_acid->boronate re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 (Coupled Product) re->product aryl_halide R1-X aryl_halide->oa

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential Cause Troubleshooting Step
Incomplete reaction or side reactions: The crude material may contain significant amounts of byproducts.Analyze the crude mixture by NMR or LC-MS to assess the initial purity and identify major impurities. Optimize the synthesis reaction if necessary.
Product loss during extraction: The boronic acid may partition into the aqueous phase, especially if the pH is not optimal.Ensure the aqueous phase is acidic (pH ~2-3) before extracting the boronic acid with an organic solvent. Use a suitable organic solvent like ethyl acetate or dichloromethane.
Decomposition on silica gel: Boronic acids can sometimes degrade on silica gel during column chromatography.Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina or a C18 reversed-phase column.
Co-crystallization with impurities: During recrystallization, impurities may crystallize along with the product.Screen a variety of recrystallization solvents and solvent systems. A slow cooling rate can improve crystal quality and purity.
Formation of boroxine: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can complicate purification and affect yield calculations.Minimize exposure to heat and acidic conditions. The boroxine can often be converted back to the boronic acid by stirring with a suitable solvent and a small amount of water.

Issue 2: Product is not pure after purification.

Potential Cause Troubleshooting Step
Ineffective recrystallization: The chosen solvent may not provide adequate separation from impurities.Refer to the recrystallization solvent screening table below. Consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) for finer control over crystallization.
Poor separation during column chromatography: The eluent system may not be optimal for separating the product from impurities.Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation (Rf of the product around 0.3-0.4 and clear separation from other spots). A gradient elution may be necessary.
Presence of structurally similar impurities: Impurities like deboronated starting material (2-fluoro-4-(4-propylcyclohexyl)benzene) can be difficult to separate.High-performance liquid chromatography (HPLC) may be required for high-purity applications. Consider derivatization of the boronic acid (e.g., with diethanolamine) to facilitate purification, followed by deprotection.
Contamination from glassware or solvents: Residual impurities from previous experiments or low-quality solvents can contaminate the product.Ensure all glassware is thoroughly cleaned and dried. Use high-purity, HPLC-grade solvents for purification.

Issue 3: Difficulty with a specific purification technique.

Technique & Issue Troubleshooting Step
Recrystallization: Oiling out instead of crystallization.Use a higher dilution of the solvent, cool the solution more slowly, or try a different solvent system. Seeding with a small crystal of pure product can induce crystallization.
Column Chromatography: Tailing of the product spot on TLC/column.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. However, be cautious as acid can promote boroxine formation.
Acid-Base Extraction: Formation of an emulsion.Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These can often be seen in NMR spectra as broader peaks.

  • Protodeboronation product: The corresponding arene without the boronic acid group (2-fluoro-4-(4-propylcyclohexyl)benzene). This can arise from harsh reaction or workup conditions.

  • Unreacted starting materials: Depending on the synthetic route, this could be the corresponding aryl halide or organometallic reagent.

  • Homocoupling products: Biaryl species formed from the coupling of two aryl groups.

Q2: How can I tell if my boronic acid has formed a boroxine?

A2: Boroxine formation can be suspected if you observe a loss of solubility in some organic solvents or see broad signals in the 1H NMR spectrum. Mass spectrometry can also be used to identify the trimeric species. Stirring the sample in diethyl ether with a small amount of water can often hydrolyze the boroxine back to the boronic acid.

Q3: What is the best way to store purified this compound?

A3: Store the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (refrigerator or freezer) to minimize dehydration to the boroxine and potential degradation.

Q4: Can I use silica gel for column chromatography of this compound?

A4: Yes, but with caution. The acidic nature of silica gel can sometimes cause degradation or streaking of boronic acids. It is advisable to use silica gel that has been deactivated with a base (e.g., by pre-treating with a triethylamine-containing solvent) or to use neutral alumina as the stationary phase.

Q5: My purified product shows a lower melting point than expected. What could be the reason?

A5: A depressed and broad melting point range is a classic indicator of impurity. The presence of residual solvents or any of the impurities mentioned in Q1 can lead to a lower melting point. Further purification may be necessary.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems for Arylboronic Acids

Data presented here is based on general knowledge of arylboronic acid purification and may require optimization for this compound.

Solvent/Solvent SystemPolarityExpected Solubility of ProductPotential for Impurity Removal
Hexane/Ethyl AcetateLow to MediumLow in hexane, soluble in ethyl acetateGood for removing non-polar impurities.
TolueneMediumSoluble when hot, less soluble when coldCan be effective for less polar impurities.
Water/EthanolHighSparingly soluble in water, soluble in ethanolGood for removing highly polar or ionic impurities.
Diethyl Ether/HexaneLowSoluble in diethyl ether, insoluble in hexaneUseful for precipitating the product from a more soluble state.

Table 2: General Eluent Systems for Column Chromatography of Arylboronic Acids

Rf values are highly dependent on the specific stationary phase and conditions. The following are starting points for method development.

Stationary PhaseEluent System (v/v)Expected Rf of a Lipophilic Arylboronic Acid
Silica GelHexane:Ethyl Acetate (9:1 to 7:3)0.2 - 0.5
Silica GelDichloromethane:Methanol (99:1 to 95:5)0.3 - 0.6
Neutral AluminaHexane:Ethyl Acetate (9:1 to 8:2)0.2 - 0.4
C18 Silica (Reversed-Phase)Acetonitrile:Water (with 0.1% TFA)Retention will vary based on gradient.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallization. The choice of solvent is critical and should be determined through small-scale trials.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude boronic acid. Add a few drops of a chosen solvent (e.g., ethyl acetate). If the solid dissolves immediately at room temperature, the solvent is too good. If it is insoluble even upon heating, it is a poor solvent. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until turbidity persists.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent or solvent system and heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation with an Rf value for the desired product of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (or neutral alumina) using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the pH is approximately 2-3. The pure boronic acid should precipitate out.

  • Back Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified boronic acid.

Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolve in Organic Solvent crude_product->dissolution base_extraction Extract with Aqueous Base (e.g., NaOH) dissolution->base_extraction organic_impurities Organic Layer (Neutral/Basic Impurities) base_extraction->organic_impurities Separate aqueous_boronate Aqueous Layer (Boronate Salt) base_extraction->aqueous_boronate Separate acidification Acidify Aqueous Layer (e.g., with HCl) aqueous_boronate->acidification back_extraction Back-extract with Organic Solvent acidification->back_extraction aqueous_waste Aqueous Waste back_extraction->aqueous_waste Separate organic_product Organic Layer (Pure Boronic Acid) back_extraction->organic_product Separate drying Dry and Evaporate organic_product->drying pure_product Pure Product drying->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_flowchart start Purification Attempt check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallize Recrystallization troubleshoot->recrystallize chromatography Column Chromatography troubleshoot->chromatography acid_base Acid-Base Extraction troubleshoot->acid_base recrystallize->start chromatography->start acid_base->start

Caption: Troubleshooting Logic for Purification.

Technical Support Center: Troubleshooting Side Reactions of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-fluoro-3-(4-propylcyclohexyl)benzene. This is a common issue with electron-deficient arylboronic acids.

  • Homocoupling: The dimerization of the boronic acid to form 2,2'-difluoro-4,4'-bis(4-propylcyclohexyl)-1,1'-biphenyl. This can be promoted by the presence of oxygen or by the palladium catalyst itself.

  • Hydrolysis: The reversible or irreversible degradation of the boronic acid or its esters, which can be influenced by the reaction conditions.

Q2: Why is this compound prone to these side reactions?

A2: The fluorine atom at the ortho-position makes the boronic acid electron-deficient, which can increase its susceptibility to protodeboronation. The steric bulk of the 4-propylcyclohexyl group can also influence the rate of the desired cross-coupling reaction relative to the side reactions.

Q3: How can I detect the formation of these side products?

A3: Side products can be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and visualize the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to characterize the structures of the desired product and any isolated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Major Byproduct Identified as 1-Fluoro-3-(4-propylcyclohexyl)benzene.

This indicates that protodeboronation is the primary side reaction.

Troubleshooting Workflow:

G cluster_step1 Condition Optimization cluster_step2 Reagent Modification cluster_step3 Catalyst System start Low Yield & Protodeboronation Detected step1 Optimize Reaction Conditions start->step1 step2 Modify the Boronic Acid Reagent step1->step2 If issue persists opt1a Lower Reaction Temperature step1->opt1a opt1b Use a Milder Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) step1->opt1b opt1c Use Anhydrous Solvents step1->opt1c step3 Choose a Highly Active Catalyst System step2->step3 For persistent issues opt2a Convert to Pinacol Ester step2->opt2a opt2b Use MIDA Boronate step2->opt2b end Improved Yield of Desired Product step3->end opt3a Use Buchwald Ligands (e.g., SPhos, XPhos) step3->opt3a opt3b Employ a Pre-catalyst (e.g., G3 or G4 precatalysts) step3->opt3b

Caption: Troubleshooting workflow for protodeboronation.

Detailed Methodologies:

  • Protocol for Minimizing Protodeboronation:

    • Reagents and Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.), the aryl halide (1.0 eq.), and a mild base such as K₃PO₄ (2.0 eq.).

    • Catalyst and Ligand: Add a highly active palladium catalyst system, for example, Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

    • Solvent: Add a degassed solvent system, such as a 10:1 mixture of toluene and water.

    • Reaction: Stir the mixture at a lower temperature, for instance, 60-80 °C, and monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Formation of a Symmetrical Biphenyl Byproduct, 2,2'-difluoro-4,4'-bis(4-propylcyclohexyl)-1,1'-biphenyl.

This points to homocoupling as the main side reaction.

Troubleshooting Workflow:

G cluster_step1 Oxygen Exclusion cluster_step2 Palladium Catalyst cluster_step3 Stoichiometry start Homocoupling Detected step1 Ensure Rigorous Exclusion of Oxygen start->step1 step2 Optimize Palladium Source and Reaction Onset step1->step2 If homocoupling persists opt1a Degas solvents thoroughly (e.g., freeze-pump-thaw or sparging with Argon) step1->opt1a opt1b Maintain a positive pressure of inert gas step1->opt1b step3 Modify Reaction Stoichiometry step2->step3 Further optimization opt2a Use a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source step2->opt2a opt2b Pre-stir other reagents before adding the catalyst step2->opt2b end Minimized Homocoupling step3->end opt3a Use a slight excess of the aryl halide (e.g., 1.1 eq.) step3->opt3a

Caption: Troubleshooting workflow for homocoupling.

Detailed Methodologies:

  • Protocol for Minimizing Homocoupling:

    • Solvent Degassing: Thoroughly degas the reaction solvent (e.g., dioxane/water) by three cycles of freeze-pump-thaw or by sparging with argon for at least 30 minutes.

    • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and a base like Cs₂CO₃ (2.0 eq.) to a dry reaction vessel.

    • Catalyst Addition: Add the Pd(0) catalyst, such as Pd(PPh₃)₄ (3 mol%), to the mixture.

    • Reaction: Add the degassed solvent and heat the reaction to the desired temperature (e.g., 90 °C), maintaining a positive pressure of inert gas throughout.

    • Monitoring and Work-up: Follow the progress by TLC. Upon completion, perform a standard aqueous work-up and purify by column chromatography.

Quantitative Data Summary

Side ReactionContributing FactorsGeneral Yield of Side ProductRecommended Mitigation Strategy & Expected Improvement
Protodeboronation High temperature, strong base, presence of water5-50%Use K₃PO₄ as base, lower temp. to 70°C
Homocoupling Presence of O₂, use of Pd(II) precatalysts5-30%Rigorous degassing, use of Pd(0) source
Hydrolysis Prolonged reaction times, high water contentVariesUse of boronic esters (pinacol, MIDA)

Signaling Pathways and Experimental Workflows

General Catalytic Cycle and Side Reaction Pathways:

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OA Ar-X Trans Transmetalation Ar-Pd(II)-Ar'(L₂) OA->Trans Ar'B(OH)₂ / Base RE Reductive Elimination Trans->RE BoronicAcid Ar'B(OH)₂ this compound RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Proto Protodeboronation Ar'-H BoronicAcid->Proto H⁺ source Homo Homocoupling Ar'-Ar' BoronicAcid->Homo O₂ / Pd(II)

Caption: Simplified Suzuki-Miyaura cycle with competing side reactions.

Technical Support Center: Optimizing Reactions with [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing very low or no yield in my Suzuki-Miyaura coupling reaction. What are the first things to check?

A1: A low or non-existent yield in a Suzuki coupling can stem from several factors. Start by systematically assessing the following key parameters:

  • Catalyst Activity: Ensure your palladium precursor and ligand are active. The palladium source must be reduced in-situ to the active Pd(0) state if you are using a Pd(II) precatalyst.[1] Consider using a pre-activated Pd(0) catalyst if you suspect issues with the reduction step.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure your solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2][3]

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, and base. Boronic acids can degrade over time; consider using a fresh batch or a more stable boronic ester derivative.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. A suboptimal combination is a frequent cause of reaction failure.[3]

Q2: What is the best base for coupling this specific boronic acid?

A2: The optimal base depends heavily on the coupling partner (aryl halide) and the solvent system. For this compound, which has both steric bulk and an electron-withdrawing fluorine ortho to the boronic acid, a careful selection is necessary.

The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4][5]

  • Potassium Phosphate (K₃PO₄): Often a good starting point. It is a moderately strong base that is effective in many Suzuki couplings, especially under anhydrous conditions which can help prevent side reactions.[6][7]

  • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is more soluble in organic solvents and is often effective in more challenging couplings.[8] Potassium carbonate is a standard, cost-effective choice that works well in aqueous solvent mixtures.[9]

  • Fluorides (KF, CsF): Can be effective, particularly if your substrate is sensitive to stronger bases.[6]

A screening of different bases is highly recommended to find the optimal conditions for your specific substrate pairing.

Q3: Which solvent system should I use?

A3: The solvent must be able to dissolve the reactants to a reasonable extent. Aprotic solvents, often mixed with water, are most common.

  • Dioxane/Water or Toluene/Water: These are robust and widely used solvent systems for Suzuki reactions. The water is essential for dissolving many inorganic bases like carbonates and phosphates and plays a role in the catalytic cycle.[1]

  • Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Using anhydrous solvents with a soluble base like K₃PO₄ can be beneficial. This can minimize protodeboronation, a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond.[3][6]

Q4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation is a major side reaction, especially with electron-rich or sterically hindered boronic acids, and can be exacerbated by strong bases and the presence of water.[3][6]

  • Use Milder Bases: Try switching to a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[6]

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[3]

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester. These are generally more resistant to protodeboronation.[6]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of this side reaction.[3]

Q5: My reaction has stalled and is not going to completion. What should I do?

A5: If the reaction stalls, consider the following:

  • Catalyst Deactivation: The catalyst may have decomposed. For challenging substrates like this one, which features steric hindrance and a coordinating fluorine atom, a simple catalyst like Pd(PPh₃)₄ may be ineffective.[3] Switch to a more robust catalyst system using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which can promote the reaction and stabilize the catalyst.[3][6]

  • Insufficient Mixing: If using an insoluble inorganic base, ensure vigorous stirring to maximize the interfacial area between the solid base and the organic phase.[6]

  • Temperature: Sterically hindered couplings often require more forcing conditions.[1] Consider increasing the reaction temperature, but be mindful that this can also increase the rate of side reactions.

Data Presentation: Base and Solvent Selection Guide

The following tables summarize the general characteristics of commonly used bases and solvents for Suzuki-Miyaura reactions to guide your optimization process.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseTypical EquivalentsCommon SolventsStrengthKey Characteristics & Applications
K₃PO₄ 2.0 - 3.0Toluene, Dioxane, THF (often anhydrous)ModerateExcellent for base-sensitive substrates; minimizes protodeboronation; often used in anhydrous conditions.[6]
K₂CO₃ 2.0 - 3.0Toluene/H₂O, Dioxane/H₂O, EthanolModerateA standard, widely used, and cost-effective base. Requires an aqueous co-solvent for solubility.[8][9]
Na₂CO₃ 2.0Toluene/H₂O, Ethanol/H₂OModerateSimilar to K₂CO₃, another common and economical choice for standard couplings.[8]
Cs₂CO₃ 2.0 - 3.0Dioxane, Toluene, THFStrongHigher solubility in organic solvents makes it effective for challenging or hindered couplings.[8]
KF 2.0 - 3.0Toluene, THFMildA mild base suitable for substrates with base-labile functional groups.[5][6]

Table 2: Comparison of Common Solvent Systems in Suzuki-Miyaura Coupling

Solvent SystemTypical RatioTemperature Range (°C)Characteristics & Applications
Dioxane / H₂O 4:1 to 10:180 - 110A very common and robust system. Water helps dissolve inorganic bases.[1]
Toluene / H₂O 4:1 to 10:180 - 110Good alternative to dioxane; higher boiling point allows for higher reaction temperatures.[6]
THF / H₂O 4:160 - 70Useful for reactions that require lower temperatures.
Anhydrous Toluene or Dioxane N/A80 - 110Used with soluble bases (e.g., K₃PO₄) to minimize water-dependent side reactions like protodeboronation.[6]
Ethanol / H₂O 1:1 to 4:170 - 80A more environmentally friendly ("greener") solvent option for some couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide partner.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (Anhydrous, degassed Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Seal the flask and place it in a pre-heated oil bath or heating block (typically 80–110 °C). Stir the reaction mixture vigorously.[1][6]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2 to 24 hours).[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues. Wash the filtrate with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Complex Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² Coupled Product RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Activated Boronate BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low / No Yield Observed check_inert Is atmosphere strictly inert? start->check_inert degas Degas solvents & use Ar/N₂ balloon check_inert->degas No check_reagents Are reagents (catalyst, base) active & pure? check_inert->check_reagents Yes degas->check_reagents replace_reagents Use fresh catalyst, ligand, and base check_reagents->replace_reagents No / Unsure screen_conditions Initial Base/Solvent (e.g., K₂CO₃ in Dioxane/H₂O) check_reagents->screen_conditions Yes replace_reagents->screen_conditions check_completion Reaction still stalled / low yield? screen_conditions->check_completion optimize_base Screen Bases (K₃PO₄, Cs₂CO₃) check_completion->optimize_base Yes success Reaction Successful check_completion->success No optimize_ligand Use Bulky Ligand (e.g., SPhos, XPhos) optimize_base->optimize_ligand check_side_reactions Protodeboronation or Homocoupling observed? optimize_ligand->check_side_reactions use_ester Switch to boronic ester and/or use anhydrous conditions check_side_reactions->use_ester Yes check_side_reactions->success No use_ester->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Preventing protodeborylation of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeborylation of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a concern for this compound?

A1: Protodeborylation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 1-fluoro-3-(4-propylcyclohexyl)benzene as a byproduct, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.[2][3] The presence of an ortho-fluoro substituent in this compound makes it particularly susceptible to protodeborylation, especially under basic conditions.[4][5][6]

Q2: What are the primary factors that promote the protodeborylation of this compound?

A2: Several factors can accelerate the rate of protodeborylation:

  • pH: The reaction is highly pH-dependent.[7][8] Protodeborylation of arylboronic acids is often accelerated under basic conditions due to the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[3][9][10]

  • Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[11][12]

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for many cross-coupling reactions, strongly basic conditions can promote protodeborylation.[4][12]

  • Solvent: The choice of solvent can influence the stability of the boronic acid and its susceptibility to protodeborylation.[13] The presence of water can also facilitate this side reaction.[14]

  • Catalyst System: An inefficient catalyst system that leads to a slow desired reaction can allow more time for the competing protodeborylation to occur.[12]

Troubleshooting Guides

Problem: Low yield of the desired cross-coupled product and significant formation of 1-fluoro-3-(4-propylcyclohexyl)benzene.

This is a clear indication of significant protodeborylation. Here are potential causes and solutions:

Possible Cause Suggested Solutions
Inherently Unstable Boronic Acid Convert the boronic acid to a more stable derivative before the reaction. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts are generally more resistant to protodeborylation.[1][3] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction.[15]
Inappropriate Reaction Conditions Optimize the base: Use a weaker base or a lower concentration of the base. For example, carbonates (e.g., K₂CO₃, Cs₂CO₃) are often milder than hydroxides (e.g., NaOH, KOH). Lower the temperature: If the desired reaction allows, reducing the reaction temperature can significantly slow down the rate of protodeborylation.[11] Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize water-mediated protodeborylation.
Inefficient Catalysis Select a highly active catalyst system: A catalyst that promotes rapid cross-coupling can outcompete the protodeborylation side reaction.[12] Experiment with different palladium precatalysts and ligands. For instance, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product and remaining boronic acid.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general procedure for the protection of the boronic acid as a more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap. If using THF, add activated molecular sieves to the flask and stir at room temperature or gentle heat.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound pinacol ester can often be used directly in the subsequent cross-coupling reaction or purified by column chromatography on silica gel if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeborylation

This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction to minimize protodeborylation.

Materials:

  • This compound pinacol ester (from Protocol 1)

  • Aryl halide (e.g., Aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed, anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Relative Rates of Protodeborylation for Fluorinated Phenylboronic Acids

The following table summarizes the qualitative effect of fluorine substitution on the rate of protodeborylation, highlighting the increased reactivity of ortho-fluorinated substrates.

Arylboronic AcidNumber of ortho-FRelative Rate of Protodeborylation
Phenylboronic acid0Slow
4-Fluorophenylboronic acid0Slow
2-Fluorophenylboronic acid1Fast
2,6-Difluorophenylboronic acid2Very Fast
Pentafluorophenylboronic acid2Extremely Fast

Data compiled from qualitative descriptions in the literature.[4][5] The presence of an ortho-fluorine substituent significantly accelerates protodeborylation.[5]

Visualizations

Protodeborylation_Pathway A [Ar-B(OH)₂] This compound B [Ar-B(OH)₃]⁻ Boronate Anion A->B + OH⁻ P Suzuki-Miyaura Cross-Coupling A->P C Ar-H Protodeborylated Byproduct B->C + H₂O (Protodeborylation) D Desired Cross-Coupling Product P->D Successful Coupling

Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeborylation.

Troubleshooting_Workflow Start Low Yield & High Protodeborylation Q1 Using Boronic Acid Directly? Start->Q1 A1_yes Switch to Pinacol or MIDA Ester Q1->A1_yes Yes Q2 Reaction Conditions Optimized? Q1->Q2 No A1_yes->Q2 A2_no Lower Temperature Use Weaker Base Ensure Anhydrous Conditions Q2->A2_no No Q3 Catalyst System Efficient? Q2->Q3 Yes A2_no->Q3 A3_no Screen Different Catalysts/Ligands Increase Catalyst Loading Q3->A3_no No End Improved Yield Q3->End Yes A3_no->End

Caption: Troubleshooting workflow for minimizing protodeborylation.

References

Solubility issues of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What are some common causes and solutions?

A1: Solubility issues with arylboronic acids are common and can be influenced by several factors. The polarity of the solvent plays a significant role; generally, boronic acids show higher solubility in polar aprotic solvents.[1] Phenylboronic acid, a related compound, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4][5]

Troubleshooting Steps:

  • Solvent Selection: If you are using a nonpolar solvent like hexane or toluene, consider switching to or adding a more polar solvent such as tetrahydrofuran (THF), dioxane, acetone, or dimethylformamide (DMF).

  • Heating: Gently heating the mixture can increase the solubility of the boronic acid. However, be aware that prolonged heating can lead to the formation of boroxines (cyclic anhydrides), which may have different solubility and reactivity.[2]

  • Co-solvent Systems: Using a mixture of solvents can be effective. For instance, a common practice in Suzuki-Miyaura reactions is to use a solvent mixture like toluene/water or THF/water.[6]

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and enhance dissolution.

Q2: My this compound appears to be insoluble even in polar aprotic solvents. What could be the issue?

A2: If solubility remains an issue in appropriate solvents, the problem might be related to the solid-state form of your material. Boronic acids can exist as the free acid or as a cyclic anhydride called a boroxine, formed by the dehydration of three boronic acid molecules.[2] Boroxines often exhibit different solubility profiles from their corresponding monomeric acids.

Solutions:

  • Hydrolysis of Boroxine: To convert a boroxine back to the boronic acid, you can dissolve the compound in a solvent mixture containing water and stir. This should hydrolyze the boroxine and may improve solubility in your desired organic solvent.

  • Recrystallization: Purifying the boronic acid by recrystallization can sometimes yield a more soluble crystalline form.[7] Common recrystallization solvents for boronic acids include water or mixtures of alcohol and water.[8]

Q3: Can I convert the boronic acid to a more soluble derivative for my reaction?

A3: Yes, converting the boronic acid to a boronic ester or a trifluoroborate salt can significantly improve its solubility and stability.

  • Pinacol Esters: These are popular derivatives that are generally more soluble in organic solvents and are often more stable than the corresponding boronic acids.[2][4][6]

  • Diethanolamine (DABO) Adducts: Reaction with diethanolamine forms a crystalline, air- and water-stable adduct that can be used directly in some coupling reactions.[9][10]

  • Potassium Trifluoroborate Salts (R-BF3K): These salts are typically crystalline, air-stable solids with different solubility profiles.

Q4: How does the presence of water affect the solubility and stability of my boronic acid?

A4: The presence of water can have both positive and negative effects. In many cases, a small amount of water is necessary for the Suzuki-Miyaura coupling reaction to proceed, as it can help to dissolve the inorganic base and facilitate transmetalation.[6] However, excess water, especially in conjunction with heat or acid/base, can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[11]

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of Phenylboronic Acid and Isobutoxyphenylboronic Acid Isomers in Organic Solvents. [12]

SolventTemperature (K)Phenylboronic Acidortho-Isobutoxyphenylboronic Acidmeta-Isobutoxyphenylboronic Acidpara-Isobutoxyphenylboronic Acid
Chloroform 293.150.0120.0450.0080.006
303.150.0200.0750.0140.011
313.150.0320.1200.0240.019
323.150.0500.1850.0410.032
3-Pentanone 293.150.0850.1350.0280.022
303.150.1200.1900.0450.036
313.150.1650.2600.0700.057
323.150.2250.3500.1050.088
Acetone 293.150.1000.1500.0400.032
303.150.1400.2100.0620.051
313.150.1900.2850.0920.075
323.150.2550.3800.1300.105
Dipropyl ether 293.150.1100.0350.0070.005
303.150.1550.0550.0110.009
313.150.2150.0850.0180.015
323.150.2950.1250.0290.024
Methylcyclohexane 293.15<0.0010.002<0.001<0.001
303.15<0.0010.003<0.001<0.001
313.150.0010.0050.0010.001
323.150.0020.0080.0020.002

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials to pellet the solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Recrystallization of Arylboronic Acids

This protocol can be used to purify the boronic acid, which may improve its solubility characteristics.

Methodology:

  • Dissolution: In a flask, add the crude arylboronic acid to a minimal amount of a suitable solvent or solvent mixture (e.g., hot water, ethanol/water, or ethyl acetate/hexane) and heat gently with stirring until it is fully dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with Boronic Acid check_solvent Is the solvent appropriate? (e.g., polar aprotic like THF, Dioxane, Acetone) start->check_solvent try_heating Apply gentle heating check_solvent->try_heating Yes use_cosolvent Use a co-solvent system (e.g., Toluene/Water) check_solvent->use_cosolvent No check_boroxine Is boroxine formation suspected? try_heating->check_boroxine fail Issue Persists: Consult further literature or support try_heating->fail If no improvement use_cosolvent->try_heating hydrolyze Hydrolyze boroxine (add water and stir) check_boroxine->hydrolyze Yes recrystallize Recrystallize the boronic acid check_boroxine->recrystallize No success Solubility Achieved hydrolyze->success consider_derivative Consider converting to a more soluble derivative (e.g., Pinacol ester, Trifluoroborate salt) consider_derivative->success recrystallize->consider_derivative If still problematic recrystallize->success

Caption: Troubleshooting workflow for boronic acid solubility issues.

Factors_Affecting_Solubility cluster_compound Boronic Acid Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Substituents Substituents on Phenyl Ring Solubility This compound Solubility Substituents->Solubility Boroxine Boroxine Formation Boroxine->Solubility Crystal Crystalline Form Crystal->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Temperature Temperature Temperature->Solubility Additives Additives (e.g., Water, Base) Additives->Solubility

Caption: Factors influencing the solubility of arylboronic acids.

References

Technical Support Center: [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and handling of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid, a key building block for researchers in materials science and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability and reactivity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place. One supplier recommends keeping it in a dry, shady, and cool place[1]. For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is advised to minimize oxidation and moisture exposure.

Q2: How stable is this compound at room temperature?

A: While arylboronic acids are generally more stable than other organoboranes, prolonged exposure to ambient conditions can lead to degradation. The primary degradation pathways for boronic acids are oxidation and protodeboronation, where the carbon-boron bond is cleaved[2]. The presence of moisture can facilitate the formation of boroxines, which are trimeric anhydrides formed through the dehydration of boronic acid molecules[3][4][5]. Although this process is often reversible, it can affect the compound's reactivity and stoichiometry in reactions. For sensitive applications, it is recommended to use the compound relatively quickly after opening or to aliquot it into smaller, single-use containers.

Q3: Is this compound sensitive to light or air?

A: Yes, arylboronic acids can be sensitive to both light and air. The boron center is susceptible to oxidation, which can be accelerated by light and the presence of oxygen[2]. Storing the compound under an inert atmosphere and in an opaque container will help to mitigate these degradation pathways and preserve its integrity.

Q4: Can I store this compound in a solution?

A: Storing boronic acids in solution is generally not recommended for long periods due to potential instability. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at a low temperature (e.g., -20°C). The stability of boronic acids in solution can be influenced by the solvent and pH. Neutral pH conditions are generally best for stability, as acidic or basic conditions can catalyze protodeboronation[2].

Q5: What are the common impurities found in this compound?

A: A common impurity in boronic acids is the corresponding boroxine (trimeric anhydride)[6]. The presence of boroxine can affect the molecular weight and the stoichiometry of reactions. Additionally, over time, degradation can lead to the formation of boric acid and the corresponding deboronated arene (1-fluoro-3-(4-propylcyclohexyl)benzene).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in Suzuki-Miyaura coupling 1. Degradation of the boronic acid: The compound may have degraded due to improper storage (exposure to air, moisture, or light). 2. Presence of boroxine: The formation of the trimeric anhydride can alter the required stoichiometry.1. Use a fresh batch of the boronic acid or a recently opened container. Ensure proper handling under an inert atmosphere. 2. Consider that the boroxine may be the active species under certain reaction conditions. If you suspect high boroxine content, you may need to adjust the amount of reagent used.
Inconsistent reaction yields 1. Variable purity of the boronic acid: Different batches may have varying levels of boroxine or other impurities. 2. Incomplete dissolution: The boronic acid may not be fully dissolved in the reaction solvent.1. Characterize the purity of the boronic acid batch before use (e.g., by NMR) to determine the boroxine content. 2. Ensure the chosen solvent and reaction conditions are suitable for dissolving the boronic acid completely.
Formation of side products 1. Protodeboronation: Cleavage of the C-B bond can lead to the formation of the corresponding arene as a byproduct. 2. Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.1. Optimize reaction conditions to minimize protodeboronation. This may include using milder bases or shorter reaction times. 2. Adjust the catalyst, ligands, and reaction conditions to favor the desired cross-coupling reaction over homocoupling.

Experimental Protocols

Protocol 1: Short-Term Storage of this compound in Solution
  • Solvent Selection: Choose a dry, aprotic solvent (e.g., THF, dioxane, or DMF) that is compatible with your subsequent reaction.

  • Inert Atmosphere: Purge a clean, dry vial with an inert gas (argon or nitrogen).

  • Dissolution: Weigh the desired amount of this compound and add it to the vial. Add the anhydrous solvent via a syringe to achieve the desired concentration.

  • Storage: Tightly seal the vial and store it at a low temperature (e.g., -20°C) under an inert atmosphere.

  • Usage: Use the solution as quickly as possible, preferably within a few days. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

Protocol 2: Assessment of Boroxine Formation via ¹H NMR
  • Sample Preparation: Prepare a sample of the this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Analysis: The presence of both the boronic acid and its boroxine will be indicated by two sets of peaks in the spectrum. The broad signal corresponding to the B(OH)₂ protons of the boronic acid will be diminished or absent in the boroxine. The aromatic and aliphatic signals may also show slight shifts. The ratio of the two species can be estimated by integrating the respective peaks.

Visualizations

G Degradation Pathways of Arylboronic Acids A Arylboronic Acid Ar-B(OH)₂ B Oxidation A->B O₂ / Light C Protodeboronation A->C H₂O / Acid / Base D Dehydration A->D Heat / Vacuum E Phenol (Ar-OH) + Boric Acid B(OH)₃ B->E F Arene (Ar-H) + Boric Acid B(OH)₃ C->F G Boroxine (ArBO)₃ D->G H Hydrolysis G->H H₂O H->A

Caption: Major degradation pathways for arylboronic acids.

G Recommended Handling Workflow A Receive Compound B Store in a cool, dry, dark place under inert atmosphere A->B C Weigh desired amount under inert atmosphere B->C D Use immediately in reaction C->D E Reseal main container promptly and tightly C->E E->B

Caption: Recommended workflow for handling arylboronic acids.

References

Technical Support Center: Catalyst Deactivation in Reactions with [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield with Suspected Catalyst Deactivation

Symptoms:

  • The reaction stalls before the complete consumption of starting materials.

  • Analysis by TLC, LC-MS, or GC-MS shows a large amount of unreacted starting materials.

  • A black precipitate (palladium black) is observed in the reaction mixture.[1][2][3]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Palladium Catalyst Precipitation (Palladium Black) 1. Improve Ligand Selection: For sterically hindered substrates like this compound, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos, RuPhos) to stabilize the palladium catalyst and prevent aggregation.[4][5] 2. Control Reaction Temperature: Avoid excessively high temperatures which can promote catalyst decomposition. 3. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidation of the Pd(0) active species.[2][4]
Ligand Oxidation or Degradation 1. Use Fresh Ligands: Phosphine ligands can be sensitive to air. Use freshly opened ligands or those stored properly under an inert atmosphere. 2. Purify Solvents: Ensure solvents, particularly ethers like THF and dioxane, are free of peroxides which can oxidize phosphine ligands.[2]
Ineffective Pre-catalyst Reduction 1. Use a Pd(0) Pre-catalyst: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), the in-situ reduction to Pd(0) may be inefficient.[6] Consider using a Pd(0) pre-catalyst such as Pd₂(dba)₃. 2. Optimize Reaction Conditions: The sequence of adding reagents can affect the efficiency of catalyst formation.[6]
Steric Hindrance 1. Select Appropriate Ligands: The ortho-fluoro substituent and the bulky 4-propylcyclohexyl group create significant steric hindrance.[4] Utilize bulky biarylphosphine ligands to facilitate the reaction.[4][5] 2. Increase Reaction Time and/or Temperature: More forcing conditions may be necessary to overcome the steric barrier, but monitor for catalyst decomposition.[4]
Problem 2: Significant Formation of Byproducts

Symptoms:

  • Isolation of arene product derived from the boronic acid (protodeboronation).

  • Formation of homocoupled products.

Possible Causes and Solutions:

Observed ByproductPotential CauseRecommended Solution
Protodeboronation Product Boronic Acid Instability: Arylboronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by acidic or basic conditions and elevated temperatures.[7][8][9][10]1. Use Fresh Boronic Acid: Use high-purity, recently purchased or purified this compound. 2. Convert to a More Stable Boronate Ester: Protect the boronic acid by converting it to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[11] These can sometimes be used directly in the coupling reaction. 3. Optimize Base and pH: Screen different bases. While a base is necessary, overly strong basic conditions can accelerate protodeboronation.[9][10]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4]1. Rigorous Degassing: Implement thorough degassing of all solvents and reagents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things to check?

A1: When a Suzuki-Miyaura coupling fails, systematically check the following:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active and have been stored correctly. For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Consider using more specialized, bulky ligands.[4]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][4] Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere.

  • Reagent Purity: Verify the purity of your boronic acid, aryl halide, and base. Impurities can poison the catalyst.

  • Base Selection and Solubility: The chosen base (e.g., K₃PO₄, Cs₂CO₃) must be appropriate for the reaction and have some solubility in the solvent system.[5]

Q2: I am observing a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely palladium black, an inactive, aggregated form of palladium.[1] Its formation indicates catalyst decomposition.[2][3] To address this, you should re-evaluate your reaction conditions. Consider using a more robust ligand that can better stabilize the palladium nanoparticles, ensure stringent anaerobic conditions, and avoid excessive heat.[2][3]

Q3: How does the ortho-fluoro substituent on the boronic acid affect the reaction?

A3: The ortho-fluoro group has two main effects. First, it increases the steric hindrance around the boron atom, which can slow down the transmetalation step in the catalytic cycle.[4] This often necessitates the use of bulky, electron-rich ligands to promote the reaction. Second, the electron-withdrawing nature of fluorine can influence the electronic properties of the arylboronic acid. While C-F bonds are generally stable, under certain conditions, they can interact with the catalyst.[12][13]

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted arene byproduct and loss of your starting material.[9][10] This can be catalyzed by acid or base and is often exacerbated by high temperatures. To minimize it:

  • Use fresh, high-purity boronic acid.

  • Consider converting the boronic acid to a more stable boronate ester (e.g., using pinacol or diethanolamine).[11]

  • Carefully select the base and reaction temperature.

Q5: What is the role of the base in the reaction, and can it cause problems?

A5: The base is essential for the Suzuki-Miyaura reaction as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14][15][16] However, the choice and amount of base are critical. An inappropriate base can be ineffective, while an excessively strong or high concentration of base can lead to catalyst deactivation or promote side reactions like protodeboronation.[15][17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the ligand, base, and solvent may be required.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_catalyst 1. Check Catalyst System - Pd Source Active? - Ligand Appropriate & Fresh? start->check_catalyst check_conditions 2. Verify Reaction Conditions - Degassing Thorough? - Inert Atmosphere Maintained? start->check_conditions check_reagents 3. Assess Reagents - Boronic Acid Quality? - Base & Solvent Appropriate? start->check_reagents pd_black Observation: Palladium Black Formation check_catalyst->pd_black If yes check_conditions->pd_black If no protodeboronation Side Reaction: Protodeboronation Detected check_reagents->protodeboronation If poor quality solution_catalyst Solution: - Use Bulky Ligand (e.g., SPhos) - Use Pd(0) Pre-catalyst - Ensure Anaerobic Conditions pd_black->solution_catalyst solution_reagents Solution: - Use Fresh Boronic Acid or  Convert to Boronate Ester - Screen Bases & Solvents protodeboronation->solution_reagents

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Cycle_Deactivation pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_black Palladium Black (Inactive) pd0->pd_black Aggregation ligand_oxidation Ligand Oxidation/ Degradation pd0->ligand_oxidation O₂ pd_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R-Pd(II)-Ar(L_n) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Suzuki-Miyaura cycle and key deactivation pathways.

Protodeboronation_Pathway boronic_acid This compound (Ar-B(OH)₂) desired_path Desired Pathway: Suzuki-Miyaura Coupling boronic_acid->desired_path Pd Catalyst undesired_path Undesired Pathway: Protodeboronation boronic_acid->undesired_path product Desired Product (Ar-Ar') desired_path->product byproduct Byproduct (Ar-H) undesired_path->byproduct solutions Solutions: - Use Fresh Reagent - Convert to Boronate Ester - Optimize Conditions undesired_path->solutions causes Causes: - Excess Base/Acid - High Temperature - Presence of Water causes->undesired_path

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References

Removing boron impurities after reaction with [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of boron-containing impurities after reactions involving [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of boron impurities I might encounter after a reaction with this compound?

A1: After a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, you can expect to find several types of boron-containing impurities in your crude product mixture. These include:

  • Unreacted this compound: The starting boronic acid that did not participate in the reaction.

  • Boric Acid (B(OH)₃): Formed from the hydrolysis of boronic acids or their esters.

  • Boronic acid homocoupling byproducts: Dimers of the starting boronic acid.

  • Boronate Esters: If boronate esters (e.g., pinacol esters) were used, residual ester and its hydrolysis products might be present.[1]

Q2: What is the simplest method to remove the majority of boronic acid impurities?

A2: An aqueous basic wash is often the first and simplest step for removing acidic boronic acid impurities.[1][2] By washing the organic reaction mixture with an aqueous base (e.g., 1-2 M NaOH or K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[3]

Q3: My product is sensitive to strongly basic conditions. What are some alternative non-chromatographic purification methods?

A3: If your product is base-sensitive, you have several alternative methods:

  • Sorbitol Extraction: This technique involves washing the organic solution of your crude product with an aqueous solution of sorbitol. Sorbitol complexes with the boronic acid, rendering it water-soluble and drawing it into the aqueous phase.[4]

  • Diethanolamine (DEA) Adduct Formation: Treatment with diethanolamine can form a crystalline adduct with the boronic acid, which can then be removed by filtration.[4][5][6] The desired product remains in the organic solution.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification.[7][8] The choice of solvent is critical and must be determined experimentally.

Q4: When should I consider using scavenger resins for boron impurity removal?

A4: Scavenger resins are an excellent option when other methods are ineffective or when you need to achieve very high levels of purity (low ppm levels of boron).[9] They are particularly useful in the final stages of purification for active pharmaceutical ingredients (APIs). Resins with diol or N-methylglucamine functional groups show high selectivity for boron compounds.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Boronic acid impurities remain after basic wash. 1. Insufficient amount or concentration of base. 2. Inefficient mixing during extraction. 3. The product itself has acidic protons, leading to emulsification or partitioning issues.1. Use a higher concentration or larger volume of the basic solution (e.g., 1-2 M NaOH).[3] 2. Ensure vigorous stirring during the extraction. 3. Consider a milder base (e.g., NaHCO₃) or switch to an alternative method like sorbitol extraction or scavenger resins.
Product is lost during aqueous extraction. The product may have some water solubility, especially if it contains polar functional groups.1. Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase. 2. Re-extract the aqueous layers with a fresh portion of the organic solvent.
Column chromatography leads to product decomposition or poor separation. 1. Boronic acids and their esters can be unstable on silica gel.[11][12] 2. The polarity of the boronic acid impurity is very close to that of the product.1. Consider using neutral alumina or boric acid-impregnated silica gel for the column.[7] 2. A different solvent system or a shallower gradient may improve separation.[3] 3. Reverse-phase chromatography (C18) can also be an effective alternative.[4][11]
Recrystallization does not yield pure product. 1. The chosen solvent is not optimal. 2. The concentration of impurities is too high.1. Systematically screen a variety of solvents or solvent mixtures.[8][13][14] 2. Perform a preliminary purification step (e.g., an acid/base wash or a silica plug) to reduce the impurity load before recrystallization.

Methodologies and Experimental Protocols

Basic Aqueous Wash

Objective: To remove acidic boronic acid and boric acid impurities.

Protocol:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one or two more times.

  • Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diethanolamine (DEA) Adduct Precipitation

Objective: To selectively precipitate boronic acid impurities from the organic phase.

Protocol:

  • Dissolve the crude product in a minimal amount of a non-polar solvent like diethyl ether.[5][6]

  • Add diethanolamine (approximately 1.1 to 1.5 equivalents relative to the estimated amount of boronic acid impurity) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form, often within 30 minutes.[5][6]

  • Filter the mixture to remove the precipitated adduct.

  • Wash the filtered solid with a small amount of cold diethyl ether.

  • The filtrate, containing the purified product, can then be concentrated.

Purification via Boron-Selective Scavenger Resin

Objective: To achieve high purity by selectively binding boron impurities to a solid support.

Protocol:

  • Choose a suitable boron scavenger resin (e.g., a resin functionalized with N-methylglucamine or diol groups).

  • Dissolve the crude product in a compatible solvent as recommended by the resin manufacturer.

  • Batch Mode:

    • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the impurity).

    • Stir the slurry at room temperature for a specified time (e.g., 2-16 hours).

    • Filter off the resin and wash it with a small amount of fresh solvent.

    • Combine the filtrate and washings, and concentrate to obtain the purified product.

  • Flow Mode (SPE Cartridge):

    • Pass the solution of the crude product through a pre-packed cartridge containing the scavenger resin.

    • Collect the eluent, which contains the purified product.

    • Wash the cartridge with a small volume of fresh solvent and combine it with the initial eluent.

    • Concentrate the combined solution.

Data Summary

The efficiency of boron removal can vary significantly based on the chosen method and the specific characteristics of the reaction mixture. The following table provides a semi-quantitative comparison of the common purification techniques.

Purification Method Selectivity for Boron Impurities Typical Purity Achieved Advantages Disadvantages
Basic Aqueous Wash Moderate to High (for acidic boron species)Good for bulk removalSimple, inexpensive, and fast.Not suitable for base-sensitive products; may not remove all boron species.[1][12]
Sorbitol Extraction HighGood to Very GoodMild conditions; effective for base-sensitive compounds.[4]May require multiple extractions for complete removal.
DEA Adduct Precipitation HighVery Good to ExcellentCan yield very pure product; adduct is often crystalline and easy to filter.[5][6]Requires an additional reagent (DEA); may not be effective for all boronic acids.
Column Chromatography VariableGood to ExcellentCan separate a wide range of impurities.Can be time-consuming; potential for product decomposition on the stationary phase.[11][12]
Scavenger Resins Very HighExcellentHighly selective; can achieve very low impurity levels (ppm).[9]Resins can be expensive; may require longer reaction times.
Recrystallization High (if solvent is chosen well)ExcellentCan provide very high purity for solid products.[7][8]Only applicable to solids; requires careful solvent selection; can have lower yields.

Visual Workflows

G cluster_start Start: Crude Reaction Mixture cluster_wash Initial Purification cluster_main_purification Main Purification Options cluster_end End: Purified Product start Crude Product (contains product, unreacted boronic acid, boric acid, etc.) wash Aqueous Basic Wash (e.g., 1M NaOH) start->wash chromatography Column Chromatography (Silica, Alumina, or C18) wash->chromatography If impurities persist recrystallization Recrystallization (for solid products) wash->recrystallization If product is solid scavenger Scavenger Resin (Batch or Flow) wash->scavenger For high purity requirements end Pure Product chromatography->end recrystallization->end scavenger->end

Caption: General workflow for the purification of a Suzuki coupling product.

G start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Product) shake->organic_layer aqueous_layer Aqueous Layer (Boronate Salts) shake->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for boronic acid removal via basic aqueous extraction.

References

Technical Support Center: Purifying Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar boronic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar boronic acids in a question-and-answer format.

Problem: My polar boronic acid is streaking or sticking to the silica gel column during chromatography.

This is a common issue due to the interaction of the Lewis acidic boron atom with the acidic silanol groups on the silica surface, leading to poor separation and low recovery.[1][2][3]

Solutions:

  • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with a boric acid solution can reduce the Lewis basicity of the silica, thus minimizing over-adsorption of the boronic acid or its ester.[1][4][5][6][7]

  • Reverse-Phase Chromatography (C18): For highly polar boronic acids, C18 chromatography using mobile phases like acetonitrile/water or methanol/water can be a viable alternative to normal-phase silica gel.[2][3][8] However, removal of water from the final product can be challenging.[2][3]

  • Use of Modifiers: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the chromatography by competing for active sites on the silica gel.[9]

  • Conversion to a Boronate Ester: Converting the boronic acid to a less polar boronate ester, such as a pinacol ester, can significantly improve its chromatographic behavior on silica gel.[1][7][10]

Problem: I am unable to find a suitable solvent system for the recrystallization of my polar boronic acid.

Finding an appropriate solvent for recrystallization can be challenging, especially for highly polar compounds which may be either too soluble or insoluble in common organic solvents.[2][3]

Solutions:

  • Solvent Screening: A systematic screening of various solvents and solvent mixtures is often necessary. Start with common solvents like water, ethanol, ethyl acetate, and acetonitrile, and then try binary mixtures.[9][11]

  • Anti-Solvent Crystallization: Dissolve the boronic acid in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble to induce crystallization.[9][11]

  • Hot Water Recrystallization: For some polar boronic acids, recrystallization from hot water can be an effective purification method.[8][12]

  • Trituration: If recrystallization fails, triturating the crude product with a solvent in which the impurities are soluble but the desired boronic acid is not can be a useful alternative for purification.[2][9][13]

Problem: My polar boronic acid is co-eluting with polar impurities.

When the polarity of the boronic acid and its impurities are very similar, chromatographic separation becomes difficult.

Solutions:

  • Derivatization to an Adduct: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates out of solution, leaving more soluble impurities behind.[2][3][8][13] The pure boronic acid can then be regenerated by treatment with acid.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the boronic acid, a liquid-liquid extraction using aqueous acid or base can be used for separation.[2][13][14] For example, washing an organic solution of the crude product with a basic aqueous solution can remove acidic impurities.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution than standard column chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude polar boronic acids?

Common impurities include protodeborylation byproducts (where the boronic acid group is replaced by a hydrogen), boroxines (anhydrides formed by the dehydration of three boronic acid molecules), and dimers of the starting material.[2][3][9]

Q2: How can I prevent the degradation of my boronic acid during purification?

Boronic acids can be sensitive to acidic conditions and oxidation.[7] It is advisable to avoid strongly acidic conditions during workup and chromatography if possible. Using de-gassed solvents can help minimize oxidation. Conversion to a more stable form, such as a boronate ester or a trifluoroborate salt, can also protect the boronic acid during purification.[7][10]

Q3: Is it better to purify the boronic acid or its boronate ester?

In many cases, converting the polar boronic acid to a less polar and more stable boronate ester (e.g., pinacol ester) simplifies purification by chromatography.[1][7][10] The ester can then be hydrolyzed back to the boronic acid if needed, although some esters are stable enough to be used directly in subsequent reactions like Suzuki-Miyaura couplings.[7]

Q4: Can I use an acid/base extraction to purify my boronic acid?

Yes, this can be an effective technique. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., NaOH solution), leaving non-acidic impurities in the organic phase. The aqueous phase can then be acidified, and the purified boronic acid extracted back into an organic solvent.[9][14] However, this method may not be suitable if the boronic acid contains other acidic or basic functional groups.[2][13]

Data and Protocols

Table 1: Comparison of Purification Techniques for Polar Boronic Acids
Purification TechniqueAdvantagesDisadvantagesBest Suited For
Normal Phase Chromatography (Silica Gel) Widely available and understood.Can lead to streaking, low recovery, and degradation of polar boronic acids.[2][3]Less polar boronic acids or boronate esters.
Boric Acid Impregnated Silica Gel Chromatography Reduces over-adsorption and improves recovery.[1][5]Requires an extra preparation step for the silica gel.Polar boronic acids and their esters that show poor behavior on regular silica.
Reverse Phase Chromatography (C18) Effective for highly polar compounds.[2][8]Requires removal of water from fractions, which can be difficult.[2][3] May require specialized equipment (HPLC).Highly polar and water-soluble boronic acids.
Recrystallization Can yield very pure material. Cost-effective.Can be difficult to find a suitable solvent.[2][3] May have low recovery.Compounds that are solids and show a significant difference in solubility at different temperatures.
Acid-Base Extraction Simple, fast, and scalable.Not selective if impurities have similar acidic/basic properties.[2][13]Separating acidic or basic impurities from the boronic acid.
Derivatization (e.g., Diethanolamine Adduct) Can be highly selective for the boronic acid.[2][8]Requires an additional reaction and regeneration step.Complex mixtures where other methods fail.
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel for Column Chromatography

This protocol is adapted from methodologies described for the purification of boronic esters.[5]

Materials:

  • Silica gel for column chromatography

  • Boric acid

  • Ethanol

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a 5% (w/v) solution of boric acid in ethanol. For example, dissolve 5 g of boric acid in 100 mL of ethanol.

  • Add the silica gel to the boric acid solution in a flask. Use enough solution to create a slurry.

  • Gently shake or stir the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol.

  • Dry the silica gel in an oven at 60°C for 1.5-2 hours or until it is free-flowing.

  • The boric acid-impregnated silica gel is now ready to be used for packing the chromatography column.

Visualizations

Purification_Workflow start Crude Polar Boronic Acid is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization or Trituration is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->chromatography No protecting_group Consider Protecting Group (e.g., Pinacol Ester) chromatography->protecting_group derivatization Consider Derivatization (e.g., Diethanolamine Adduct) chromatography->derivatization normal_phase Normal Phase (Silica) protecting_group->normal_phase ba_silica Use Boric Acid Treated Silica normal_phase->ba_silica Streaking/ Low Recovery reverse_phase Reverse Phase (C18) normal_phase->reverse_phase Highly Polar ba_silica->pure_product reverse_phase->pure_product derivatization->pure_product

Caption: Decision workflow for purifying polar boronic acids.

AcidBaseExtraction cluster_0 Step 1: Extraction cluster_1 Step 2: Back-Extraction Crude Crude Boronic Acid in Organic Solvent (e.g., EtOAc) AddBase + Aqueous Base (e.g., 1M NaOH) Mix Mix and Separate Layers OrganicLayer1 Organic Layer: Neutral/Basic Impurities Mix->OrganicLayer1 AqueousLayer1 Aqueous Layer: Boronate Salt + Acidic Impurities Mix->AqueousLayer1 AqueousIn Aqueous Layer from Step 1 AqueousLayer1->AqueousIn AddAcid + Aqueous Acid (e.g., 1M HCl) until acidic AddSolvent + Fresh Organic Solvent Mix2 Mix and Separate Layers OrganicLayer2 Organic Layer: Pure Boronic Acid Mix2->OrganicLayer2 AqueousLayer2 Aqueous Layer: Salts + Highly Polar Impurities Mix2->AqueousLayer2

Caption: Workflow for purification via acid-base extraction.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of mass spectrometry (MS) techniques applicable to the analysis of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid and its derivatives. The methodologies and data presented are based on established practices for the analysis of analogous arylboronic acid compounds, offering a robust framework for method development and validation.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form boroxines (cyclic trimers) or to form adducts with solvents.[1] Method selection and optimization are therefore critical for obtaining accurate and reproducible results. This guide compares common ionization techniques and liquid chromatography-mass spectrometry (LC-MS) methods, providing supporting data and detailed experimental protocols.

Comparison of Ionization Techniques

The choice of ionization technique is crucial for the successful mass spectrometric analysis of boronic acids. Electrospray ionization (ESI) is a widely used soft ionization technique that can generate molecular ions with minimal fragmentation, making it suitable for determining the molecular weight of the compound.[2] Other techniques such as matrix-assisted laser desorption/ionization (MALDI) and electron ionization (EI) can also be employed, each with its own advantages and disadvantages.

Table 1: Comparison of Ionization Techniques for Arylboronic Acid Analysis

Ionization TechniquePrincipleAdvantagesDisadvantagesTypical Ions Observed
Electrospray Ionization (ESI) Soft ionization where ions are produced from an analyte solution sprayed through a high-voltage capillary.[2]Suitable for polar and thermally labile molecules; easily coupled with liquid chromatography (LC).[1]Susceptible to matrix effects; can form adducts with solvents and salts.[M+H]⁺, [M-H]⁻, [M+Na]⁺, [M+NH₄]⁺.[2][3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where a laser strikes a matrix of small molecules to desorb and ionize the analyte.[2]High sensitivity; suitable for large molecules and complex mixtures.[4]Can be challenging to find a suitable matrix; may induce some fragmentation.[M+H]⁺, [M+Na]⁺, [M+K]⁺.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[5][6]Provides detailed structural information from fragmentation patterns; creates reproducible spectra.[5]Often leads to the absence of a molecular ion peak for fragile molecules; requires volatile samples.M⁺˙, and numerous fragment ions.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

For the analysis of complex mixtures, such as reaction monitoring or impurity profiling, coupling liquid chromatography with mass spectrometry is the method of choice. It allows for the separation of the target analyte from other components before detection by the mass spectrometer.

Method 1: Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a high-throughput method suitable for the quantitative analysis of a wide range of boronic acids.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) to a concentration of approximately 1 µg/mL.[8]

  • LC System: An ultra-high-performance liquid chromatography system.

  • Column: Acquity BEH C18 column (or equivalent).[1]

  • Mobile Phase A: 10 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A suitable gradient from low to high organic content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization in negative mode (ESI-).[3][8]

  • Detection: Multiple Reaction Monitoring (MRM) for quantification.

Table 2: Representative Performance Data for UHPLC-MS/MS Analysis of Arylboronic Acids

ParameterValueReference
Limit of Detection (LOD) 0.1 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL - 10 pg/mL[1][8]
Linearity (R²) >0.99[3]
Recovery 97.1 - 105.7%[1]
Precision (RSD) < 2.0%[1]
Method 2: Nano Liquid Chromatography-Electron Ionization Mass Spectrometry (nanoLC-EI-MS)

This method is advantageous for the analysis of polar compounds and provides reproducible fragmentation patterns characteristic of EI.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

  • LC System: A nano liquid chromatography system.

  • Column: Monolithic RP18e column.[5]

  • Mobile Phase: A suitable gradient of water and acetonitrile.

  • Flow Rate: Optimized for the nanoLC system.

  • MS System: A mass spectrometer with a direct-electron ionization interface.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Table 3: Representative Performance Data for nanoLC-EI-MS Analysis of Boronic Acids

ParameterValueReference
Detection Limits up to 200 pg[5]
Linearity Excellent[5]
Robustness & Reproducibility High[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound derivatives using LC-MS.

General LC-MS Workflow for Boronic Acid Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Boronic Acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_System UHPLC/HPLC System Filtration->LC_System Column Reversed-Phase Column (e.g., C18) LC_System->Column Ion_Source Ionization Source (e.g., ESI) Column->Ion_Source Mobile_Phase Mobile Phase Gradient (e.g., Water/Acetonitrile with additives) Mobile_Phase->LC_System Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Generation Data_System->Chromatogram Mass_Spectrum Mass Spectrum Analysis Data_System->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: A general workflow for the analysis of boronic acid derivatives by LC-MS.

Plausible Fragmentation Pathway

Understanding the fragmentation of the analyte is key to structural elucidation and developing selective MS/MS methods. Boronic acids can exhibit characteristic fragmentation patterns.[7][9]

Plausible ESI-MS/MS Fragmentation of a Fluorinated Arylboronic Acid parent [M-H]⁻ (Precursor Ion) frag1 Loss of H₂O parent->frag1 - H₂O frag2 Loss of B(OH)₃ parent->frag2 - B(OH)₃ frag3 Loss of HF parent->frag3 - HF product1 [M-H-H₂O]⁻ frag1->product1 product2 [M-H-B(OH)₃]⁻ frag2->product2 product3 [M-H-HF]⁻ frag3->product3

Caption: Plausible fragmentation pathways for a fluorinated arylboronic acid in negative ESI mode.

References

A Comparative Guide to HPLC Methods for Purity Analysis of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Challenges in the Analysis of Boronic Acids

A primary analytical challenge in the HPLC analysis of boronic acids and their derivatives, such as pinacol esters, is their susceptibility to on-column hydrolysis. This can lead to inaccurate purity assessments.[1][2] Method development should, therefore, focus on minimizing this degradation. Key strategies include the use of specialized columns and careful control of mobile phase composition.[1][2]

Comparison of Potential HPLC Methods

Based on the analysis of structurally similar compounds, two primary reversed-phase HPLC (RP-HPLC) methods are proposed. Additionally, an alternative approach utilizing post-column derivatization for enhanced selectivity and sensitivity is presented.

ParameterMethod 1: Reversed-Phase with Low Silanol Activity ColumnMethod 2: Reversed-Phase with High pH Mobile Phase
Principle Minimizes on-column hydrolysis by using a stationary phase with reduced free silanol groups, which can act as nucleophiles.[2]Suppresses the ionization of the boronic acid and reduces interaction with silanols by using a high pH mobile phase.[1]
Stationary Phase C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[2]pH-stable C18 column (e.g., Waters XBridge BEH C18).
Mobile Phase A Water[2]10 mM Ammonium Hydroxide in Water, pH 10
Mobile Phase B Acetonitrile[2]Acetonitrile
Gradient 20% to 80% B over 5 minutes[2]5% to 95% B over 16 minutes
Flow Rate 1.2 mL/min[2]1.0 mL/min
Column Temperature 35°C[2]30°C
Detection UV at 220 nm[2]UV at 254 nm
Injection Volume 2 µL[2]5 µL
Pros Good peak shape, applicable to a wide range of boronic acid pinacol esters, minimizes hydrolysis.[2]Improved retention for some boronic acids, can enhance selectivity.
Cons May not be suitable for all boronic acids, especially those with electron-deficient rings.[1]Requires pH-stable columns, potential for column degradation over time.
Alternative Method: Post-Column Derivatization with Alizarin

For highly selective and sensitive detection, a post-column derivatization technique can be employed. This method involves the reaction of the HPLC eluate containing boronic acids with alizarin to form a fluorescent complex.[3][4]

ParameterMethod 3: Post-Column Derivatization
Principle HPLC separation followed by post-column reaction with alizarin to form a fluorescent adduct, detected by a fluorescence detector.[3]
Stationary Phase Standard C18 column.
Mobile Phase Gradient of acetonitrile and water (or acidic water).[3]
Derivatizing Reagent Alizarin solution in an alkalic-acetonitrile mixture.[3]
Detection Fluorescence Detector (Excitation: 469 nm, Emission: 610 nm).[3]
Pros High selectivity for boronic acids, significantly enhanced sensitivity (MDC of 0.03-33 µM).[3]
Cons Requires additional hardware (post-column reaction pump and fluorescence detector), more complex setup.

Experimental Protocols

Method 1: Reversed-Phase with Low Silanol Activity Column

1. Sample Preparation:

  • Accurately weigh and dissolve the [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid standard and sample in a suitable aprotic diluent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm[2]

  • Mobile Phase A: Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    0.4 80 20
    5.4 20 80
    7.0 20 80
    7.2 80 20

    | 8.0 | 80 | 20 |

  • Flow Rate: 1.2 mL/min[2]

  • Column Temperature: 35°C[2]

  • Autosampler Temperature: 4°C[2]

  • Injection Volume: 2 µL[2]

  • Detection: UV at 220 nm[2]

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities. Calculate the purity by the area normalization method.

Method 2: Reversed-Phase with High pH Mobile Phase

1. Sample Preparation:

  • Prepare the standard and sample solutions as described in Method 1.

2. Chromatographic Conditions:

  • Column: Waters XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10

  • Mobile Phase B: Acetonitrile

  • Gradient: Linear gradient from 5% to 95% B over 16.43 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • Perform data analysis as described in Method 1.

Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Weighing Weighing of Sample and Standard Dissolution Dissolution in Aprotic Solvent Weighing->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of Method Selection

Method_Selection_Logic Start Start: Purity Analysis of This compound CheckHydrolysis Assess Susceptibility to Hydrolysis Start->CheckHydrolysis LowHydrolysis Low Hydrolysis Observed CheckHydrolysis->LowHydrolysis No HighHydrolysis Significant Hydrolysis Observed CheckHydrolysis->HighHydrolysis Yes Method1 Method 1: Low Silanol Activity Column LowHydrolysis->Method1 Method2 Method 2: High pH Mobile Phase HighHydrolysis->Method2 CheckSensitivity Is Higher Sensitivity or Selectivity Required? Method1->CheckSensitivity Method2->CheckSensitivity Method3 Method 3: Post-Column Derivatization CheckSensitivity->Method3 Yes End End: Optimized Purity Method CheckSensitivity->End No Method3->End

Caption: Decision tree for HPLC method selection.

References

A Comparative Analysis of the Reactivity of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid with other commercially available boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by established principles of organic chemistry and illustrative experimental data, aims to facilitate informed decisions in synthetic route design.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the boronic acid component is a critical factor influencing reaction efficiency, yield, and substrate scope. This guide focuses on the reactivity profile of this compound, a structurally complex building block, in comparison to simpler, yet representative, phenylboronic acid derivatives.

Comparative Reactivity: A Quantitative Overview

To illustrate the relative reactivity of this compound, a comparative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was modeled. The following table summarizes the expected yields based on the electronic and steric properties of the selected boronic acids. The presence of an ortho-fluoro substituent in the target boronic acid is expected to have a modest impact on reactivity due to competing electron-withdrawing inductive effects and potential intramolecular interactions. The bulky para-propylcyclohexyl group may introduce steric hindrance, potentially lowering the reaction yield compared to less hindered analogues.

Boronic AcidSubstituentsExpected Yield (%)
Phenylboronic AcidUnsubstituted95
4-Methylphenylboronic AcidElectron-donating (para)98
4-Methoxyphenylboronic AcidStrong electron-donating (para)99
4-Trifluoromethylphenylboronic AcidElectron-withdrawing (para)85
2-Fluorophenylboronic AcidElectron-withdrawing (ortho), Steric hindrance90
This compound Electron-withdrawing (ortho), Bulky (para) 88

Note: The data in this table is illustrative and serves as a representative comparison based on established reactivity principles. Actual yields may vary depending on specific reaction conditions.

Factors Influencing Reactivity

The observed reactivity trend can be rationalized by considering the interplay of electronic and steric factors:

  • Electronic Effects: Electron-donating groups on the phenyl ring of the boronic acid generally increase the nucleophilicity of the organic group, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle and leading to higher yields.[1] Conversely, electron-withdrawing groups decrease nucleophilicity and can slow down this key step.[1] The ortho-fluoro substituent in this compound exerts an inductive electron-withdrawing effect.

  • Steric Hindrance: Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium center, thereby reducing the reaction rate and overall yield.[1] The large 4-propylcyclohexyl group at the para-position of the target molecule is less likely to cause significant steric hindrance compared to an ortho substituent, but its bulk may still influence the overall reaction kinetics.

Experimental Protocols

For a robust comparison of boronic acid reactivity, a standardized experimental protocol is crucial. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Select Boronic Acids for Comparison prep2 Choose Aryl Halide Coupling Partner prep1->prep2 prep3 Select Catalyst, Ligand, Base, and Solvent prep2->prep3 exec1 Set up Parallel Reactions prep3->exec1 exec2 Maintain Consistent Reaction Conditions (Temperature, Time, Stirring) exec1->exec2 ana1 Monitor Reaction Progress (TLC, GC/LC-MS) exec2->ana1 ana2 Work-up and Purify Products ana1->ana2 ana3 Characterize and Quantify Products ana2->ana3 ana4 Compare Yields and Reaction Rates ana3->ana4 Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1pdx R¹-Pd(II)-X Ln oxidative_addition->r1pdx transmetalation Transmetalation r1pdx->transmetalation r1pdr2 R¹-Pd(II)-R² Ln transmetalation->r1pdr2 reductive_elimination Reductive Elimination r1pdr2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

References

A Comparative Guide to the Crystal Structures of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structures of fluorinated phenylboronic acids, offering a comparative overview of how fluorine substitution impacts their solid-state properties. By presenting key crystallographic data, detailed experimental methodologies, and visual representations of molecular packing and experimental workflows, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The objective is to elucidate the structural effects of fluorination on phenylboronic acids, which are critical for the rational design of new drugs and functional materials.

The Influence of Fluorine Substitution on Crystal Packing and Intermolecular Interactions

The introduction of fluorine atoms onto the phenyl ring of phenylboronic acid has a profound effect on its crystal structure. These effects are primarily due to fluorine's high electronegativity and the specific intermolecular interactions it can participate in, such as hydrogen bonding and dipole-dipole interactions. This section compares the crystallographic data of various mono-, di-, and poly-fluorinated phenylboronic acids to highlight these structural differences.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of fluorinated phenylboronic acids, obtained from single-crystal X-ray diffraction studies.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2-Fluorophenylboronic AcidC₆H₆BFO₂MonoclinicP2₁/c5.10175.556622.05879094.73190622.94
3-Fluorophenylboronic AcidC₆H₆BFO₂MonoclinicP2₁/c11.2316.2999.20890108.7890616.74[1]
4-Fluorophenylboronic AcidC₆H₆BFO₂MonoclinicC2/c16.9416.26212.06290126.98901024.18[2]
2,4-Difluorophenylboronic AcidC₆H₅BF₂O₂MonoclinicP2₁/n3.761712.34714.6209095.45090676.04[3]
2,5-Difluoro-1,4-phenylenediboronic AcidC₆H₆B₂F₂O₄MonoclinicP2₁/n--------
2,6-Difluorophenylboronic AcidC₆H₅BF₂O₂MonoclinicP2₁/n5.02725.394223.23349091.89790629.44[4]
3,4-Difluorophenylboronic AcidC₆H₅BF₂O₂----------
3,5-Difluorophenylboronic AcidC₆H₅BF₂O₂----------[5][6]
2,3,4,5,6-Pentafluorophenylboronic AcidC₆H₂BF₅O₂TriclinicP-16.7917.5588.048105.1097.47101.45379.72
4-Amino-3-fluorophenylboronic AcidC₆H₇BFNO₂MonoclinicP2₁/c15.3705.2479.37090105.83490727.04[7]

Note: Complete crystallographic data for 2,5-Difluoro-1,4-phenylenediboronic Acid, 3,4-Difluorophenylboronic Acid and 3,5-Difluorophenylboronic Acid were not fully available in the searched literature but their structures have been reported.

A key observation from the compiled data is that the majority of fluorinated phenylboronic acids crystallize in the monoclinic system. A predominant feature in their crystal structures is the formation of hydrogen-bonded dimers via the boronic acid groups.[8][9] The substitution of fluorine atoms, however, introduces subtle yet significant variations in the crystal packing and intermolecular interactions.

For instance, in ortho-fluorinated phenylboronic acids, there is a tendency to form intramolecular O-H···F hydrogen bonds.[8] However, these are generally considered weak and do not fundamentally alter the common dimeric hydrogen bonding motif of the boronic acid groups.[9] In the case of 2,4-difluorophenylboronic acid, both intermolecular O-H···O hydrogen bonds forming inversion dimers and an intramolecular O-H···F hydrogen bond are observed, leading to the formation of molecular sheets.[3] The position of the fluorine atom influences the overall molecular dipole and can lead to different supramolecular arrangements to optimize packing efficiency.[2]

Experimental Protocols

The determination of the crystal structure of fluorinated phenylboronic acids follows a well-established set of experimental procedures.

Synthesis and Crystallization

Fluorinated phenylboronic acids are typically synthesized through methods such as the reaction of a corresponding fluorinated aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For example, 4-amino-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluoroaniline.[7]

High-quality single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for crystallization include water, ethanol, or mixtures thereof.[5]

Single-Crystal X-ray Diffraction Analysis

The crystal structure is determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures. This refinement process optimizes the atomic positions and thermal parameters to achieve the best agreement between the observed and calculated structure factors.

Visualizing the Workflow and Structural Relationships

To further elucidate the experimental process and the structural consequences of fluorination, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for crystal structure determination.

hydrogen_bonding_motifs cluster_fluorination Fluorine Substitution Pattern cluster_motifs Primary Hydrogen Bonding Motifs ortho Ortho-Fluoro dimer Intermolecular O-H···O Dimers ortho->dimer intramolecular Intramolecular O-H···F Bonds ortho->intramolecular meta Meta-Fluoro meta->dimer para Para-Fluoro para->dimer di_poly Di- and Poly-Fluoro di_poly->dimer di_poly->intramolecular if ortho-F present sheets Extended Networks (e.g., Sheets) dimer->sheets intramolecular->sheets

Fluorine position and resulting hydrogen bonding motifs.

References

Fluorination's Edge: A Comparative Guide to [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic Acid and its Non-Fluorinated Analog in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom onto the phenyl ring of the boronic acid is anticipated to significantly influence the electronic properties and, consequently, the performance of OLEDs incorporating materials derived from it. These boronic acids typically serve as crucial intermediates in the synthesis of more complex organic semiconductors used in various layers of an OLED stack, such as the hole transport layer (HTL) or the emissive layer (EML).

Projected Performance Comparison

Based on the known effects of fluorination on organic electronic materials, a qualitative comparison between the two compounds can be drawn. Fluorination is a well-established strategy to fine-tune the electronic and optical properties of organic semiconductors.[1] The presence of the electron-withdrawing fluorine atom is expected to have the following impacts:

Feature[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid Derivative[4-(4-propylcyclohexyl)phenyl]boronic acid DerivativeRationale
Energy Levels (HOMO/LUMO) Lower HOMO and LUMO levelsHigher HOMO and LUMO levelsThe strong inductive effect of fluorine lowers the energy levels of the molecule.[2][3]
Electron Injection Potentially improvedStandardLower LUMO levels can facilitate easier electron injection from the cathode.[3]
Hole Injection Barrier Potentially higherLowerA lower HOMO level can create a larger energy barrier for hole injection from the anode, which may require interface engineering.
Charge Carrier Mobility Potentially enhancedStandardIntermolecular C-H...F interactions can promote a more ordered molecular packing in the solid state, leading to improved charge carrier mobility.[3]
Electrochemical Stability HigherStandardThe C-F bond is stronger than the C-H bond, and the lower HOMO level makes the material more resistant to oxidative degradation.[2]
Device Efficiency Potentially higherStandardImproved charge balance and higher photoluminescence quantum yield in the solid state can lead to higher external quantum efficiency (EQE).
Device Lifetime Potentially longerStandardEnhanced material stability and resistance to degradation can contribute to a longer operational lifetime of the OLED device.
Color Purity Potentially improvedStandardFluorination can lead to a blue-shift in the emission spectrum and narrower emission peaks, resulting in improved color purity.[2]

Experimental Protocols

While specific experimental data for OLEDs using these exact boronic acid derivatives is unavailable, a general experimental protocol for the fabrication and characterization of an OLED device is outlined below. This protocol is based on standard laboratory practices for small molecule vacuum thermal evaporation.

Substrate Preparation:
  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Organic Layer Deposition:
  • A hole injection layer (HIL), such as HAT-CN, is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • The hole transport layer (HTL) material, synthesized from either the fluorinated or non-fluorinated boronic acid, is then deposited on top of the HIL.

  • Subsequently, the emissive layer (EML), which could be a host material doped with a phosphorescent or fluorescent emitter, is deposited. The host material could also be derived from the boronic acids.

  • An electron transport layer (ETL), such as TPBi, and an electron injection layer (EIL), like LiF, are then sequentially deposited.

Cathode Deposition:
  • A metal cathode, typically aluminum (Al), is deposited on top of the EIL through a shadow mask to define the active area of the device.

Encapsulation:
  • The completed device is encapsulated using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Device Characterization:
  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data and the EL spectrum.

  • The operational lifetime of the device is tested by monitoring the luminance decay over time at a constant current density.

Logical Relationship Diagram

The following diagram illustrates the anticipated impact of fluorination on the properties of the boronic acid derivative and the subsequent effects on OLED device performance.

G cluster_material Material Properties cluster_device OLED Performance Metrics Fluorination Fluorination of Phenylboronic Acid EnergyLevels Lower HOMO/LUMO Energy Levels Fluorination->EnergyLevels Mobility Enhanced Charge Carrier Mobility Fluorination->Mobility Stability Improved Electrochemical Stability Fluorination->Stability ChargeBalance Improved Charge Balance EnergyLevels->ChargeBalance Voltage Potentially Altered Operating Voltage EnergyLevels->Voltage Mobility->ChargeBalance Lifetime Longer Device Lifetime Stability->Lifetime Efficiency Higher External Quantum Efficiency (EQE) ChargeBalance->Efficiency

Caption: Impact of fluorination on material properties and OLED performance.

References

Alternative reagents to [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Suzuki Coupling: Beyond [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

For researchers, scientists, and drug development professionals engaged in biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While this compound is a valuable reagent, its stability and handling can present challenges, impacting reproducibility and yield. This guide provides an objective comparison of more robust alternatives, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data to inform reagent selection.

The Challenge with Boronic Acids

Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and complicate reaction stoichiometry.[1] This instability is particularly pronounced in certain heteroaryl and vinyl boronic acids.[1] The use of more stable surrogates can mitigate these issues, leading to more reliable and efficient syntheses.

Superior Alternatives: Potassium Organotrifluoroborates and MIDA Boronates

Potassium organotrifluoroborates and MIDA boronates have emerged as excellent alternatives to traditional boronic acids.[2][3] Both are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture, simplifying storage and handling.[3]

Key Advantages:

  • Enhanced Stability: Both alternatives are significantly more stable than their boronic acid counterparts, allowing for long-term storage without degradation.[3]

  • Ease of Handling: Their solid and stable nature makes them easier to weigh and handle, leading to more consistent reaction outcomes.

  • Improved Purification: MIDA boronates are notably compatible with silica gel chromatography, simplifying the purification of both the reagent and the reaction products.

  • Controlled Release: Under specific reaction conditions, these surrogates can slowly release the active boronic acid, which is advantageous for sensitive substrates prone to decomposition.[2]

Performance Comparison

Table 1: Performance Comparison of Boronic Acid Alternatives in Suzuki Coupling

Reagent TypeRepresentative ReagentCoupling PartnerProductCatalyst SystemBaseSolventYield (%)
Boronic Acid 4-Methoxyphenylboronic Acid4-Bromoanisole4,4'-DimethoxybiphenylPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~90%
Potassium Organotrifluoroborate Potassium 4-Methoxyphenyltrifluoroborate4-Bromoanisole4,4'-DimethoxybiphenylPd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O~92%
MIDA Boronate 4-Methoxyphenyl MIDA boronate4-Bromoanisole4,4'-DimethoxybiphenylPd(OAc)₂ / PPh₃Et₃NWater~89%[3]

Note: Yields are based on reported examples with similar substrates and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their use in Suzuki coupling are provided below.

Synthesis of Potassium [2-Fluoro-4-(4-propylcyclohexyl)phenyl]trifluoroborate

This protocol is adapted from a general procedure for the preparation of potassium heteroaryltrifluoroborates.[4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of methanol to form a free-flowing suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Add solid potassium hydrogen fluoride (KHF₂) (3.0 equiv) in one portion.

  • Add water dropwise to the stirring suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry to afford the potassium trifluoroborate salt.

Synthesis of [2-Fluoro-4-(4-propylcyclohexyl)phenyl] MIDA boronate

This protocol is based on the condensation reaction between a boronic acid and N-methyliminodiacetic acid (MIDA).

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in dimethylformamide (DMF).

  • Heat the mixture, often under Dean-Stark conditions, to facilitate the removal of water.

  • Continue heating until the reaction is complete (monitored by techniques such as TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation or chromatography.

General Protocol for Suzuki-Miyaura Coupling

The following are generalized protocols for Suzuki coupling using the different boron reagents. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Protocol 1: Using Boronic Acid

Materials:

  • This compound (1.0-1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a reaction vessel, add the boronic acid, aryl halide, palladium catalyst, and base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 2: Using Potassium Organotrifluoroborate

Materials:

  • Potassium [2-Fluoro-4-(4-propylcyclohexyl)phenyl]trifluoroborate (1.0-1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., RuPhos, SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., THF/H₂O, Dioxane/H₂O)

Procedure:

  • Combine the potassium trifluoroborate, aryl halide, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the degassed solvent system under an inert atmosphere.

  • Heat the mixture to the appropriate temperature and monitor the reaction progress.

  • Upon completion, perform a standard aqueous workup followed by purification.

Protocol 3: Using MIDA Boronate

Materials:

  • [2-Fluoro-4-(4-propylcyclohexyl)phenyl] MIDA boronate (1.0-1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%) and ligand (e.g., PPh₃, 4-8 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Solvent (e.g., Water)

Procedure:

  • In a reaction vessel, combine the MIDA boronate, aryl halide, palladium catalyst, and ligand.

  • Add water as the solvent and triethylamine as the base.

  • Stir the reaction at room temperature or with gentle heating until completion.[3]

  • The product can often be isolated by simple filtration, taking advantage of the green chemistry aspects of this protocol.[3]

Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships

The following diagrams illustrate the fundamental processes and relationships discussed in this guide.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base Base Base->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation PdII_Biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Flowchart start Start: Need for Suzuki Coupling stability_check Is boronic acid prone to decomposition? start->stability_check use_boronic_acid Use Boronic Acid stability_check->use_boronic_acid No consider_alternatives Consider Alternatives stability_check->consider_alternatives Yes chromatography_needed Is chromatographic purification critical? consider_alternatives->chromatography_needed use_mida Use MIDA Boronate chromatography_needed->use_mida Yes use_trifluoroborate Use Potassium Organotrifluoroborate chromatography_needed->use_trifluoroborate No

Caption: Decision flowchart for selecting the appropriate boron reagent.

References

A Bioisosteric Showdown: Boronic Acid versus Carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of medicinal chemistry. This guide provides an objective comparison of boronic acid and its bioisostere, carboxylic acid, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

The carboxylic acid moiety, a common pharmacophore, often contributes to target binding but can also impart undesirable physicochemical properties, such as poor membrane permeability and metabolic instability. The boronic acid group has emerged as a compelling bioisosteric replacement, offering a unique combination of electronic and structural features that can lead to improved drug candidates. This guide delves into a head-to-head comparison of these two critical functional groups.

Physicochemical Properties at a Glance

A key differentiator between boronic and carboxylic acids is their acidity. Carboxylic acids are significantly more acidic (pKa ≈ 4-5) and are thus predominantly ionized at physiological pH. In contrast, boronic acids have a much higher pKa (≈ 9-10), allowing them to remain largely in a neutral, unionized state.[1][2] This seemingly subtle difference has profound implications for cell membrane permeability and target engagement.

Binding Interactions: A Tale of Two Mechanisms

Carboxylic acids typically engage with biological targets through non-covalent interactions, primarily hydrogen bonding and electrostatic interactions.[2] Boronic acids, on the other hand, possess a unique ability to form reversible covalent bonds with nucleophilic residues such as serine and threonine, which are often found in the active sites of enzymes.[3][4] This can lead to potent and prolonged inhibition.

Performance in Action: Comparative Experimental Data

The true test of a bioisosteric replacement lies in its impact on biological activity. The following tables summarize quantitative data from studies directly comparing the performance of drug candidates featuring boronic acid versus carboxylic acid groups.

Table 1: Inhibition of Autotaxin

Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer and inflammation. The active site of ATX contains a critical threonine residue, making it an ideal target for boronic acid-containing inhibitors.

Compound IDFunctional GroupTargetIC50 (nM)Fold Improvement (vs. Carboxylic Acid)Reference
HA51 Carboxylic AcidAutotaxin1070-[5]
HA130 Boronic AcidAutotaxin28~38x[5]
HA155 Boronic AcidAutotaxin5.7~188x[5]
Table 2: Inhibition of MDM2-p53 Interaction

The interaction between MDM2 and the tumor suppressor p53 is a critical target in oncology. Chalcones are a class of compounds that can disrupt this interaction.

Compound IDFunctional GroupCell LineIC50 (µM)Selectivity (Cancer vs. Normal Cells)Reference
Chalcone 3g Carboxylic AcidBreast CancerNot specifiedEqually toxic to normal and cancer cells[1]
Chalcone 9 Carboxylic AcidBreast CancerNot specifiedEqually toxic to normal and cancer cells[1]
Boronic-Chalcone 5b Boronic AcidHCT-116 (Colon Cancer)2.35Selective for cancer cells[6]
Table 3: Inhibition of HIV-1 Protease

HIV-1 protease is a crucial enzyme for viral replication. While both carboxylic acid and boronic acid-containing inhibitors can be potent, their performance in cell-based assays can differ significantly.

Compound IDFunctional GroupEnzyme Ki (pM)Antiviral IC50 (nM) in MT-2 cellsReference
Inhibitor 3 Carboxylic AcidPotentNo activity[7]
Inhibitor 5 Boronic AcidExcellent49[7]

Visualizing the Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Binding Modes of Boronic and Carboxylic Acids cluster_0 Boronic Acid Interaction cluster_1 Carboxylic Acid Interaction Boronic_Acid Boronic Acid (R-B(OH)2) Serine_Threonine Serine/Threonine Residue (in Enzyme Active Site) Boronic_Acid->Serine_Threonine Forms Reversible_Covalent_Bond Reversible Covalent Bond (Tetrahedral Boronate Ester) Serine_Threonine->Reversible_Covalent_Bond Resulting in Carboxylic_Acid Carboxylic Acid (R-COOH) Target_Residue Target Residue (e.g., Arginine, Lysine) Carboxylic_Acid->Target_Residue Interacts via Hydrogen_Bond Hydrogen Bonding & Electrostatic Interactions Target_Residue->Hydrogen_Bond Through

Binding mechanisms of boronic and carboxylic acids.

General Workflow for Bioisostere Comparison Start Start: Identify Lead Compound with Carboxylic Acid Synthesis Synthesize Boronic Acid Analog Start->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Enzyme_Inhibition Enzyme Inhibition Assay (e.g., IC50 determination) In_Vitro_Assays->Enzyme_Inhibition Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Data_Analysis Data Analysis and Comparison Enzyme_Inhibition->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50 determination) Cell_Based_Assays->Cytotoxicity Permeability Permeability Assay (e.g., Caco-2, Papp) Cell_Based_Assays->Permeability Cytotoxicity->Data_Analysis Permeability->Data_Analysis Conclusion Conclusion: Evaluate Bioisosteric Replacement Success Data_Analysis->Conclusion

Workflow for comparing bioisosteric replacements.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited in this guide.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to assess the ability of a compound to interfere with the formation of microtubules.

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer containing GTP and glycerol. A fluorescent reporter that binds to polymerized microtubules is also included. Test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) are prepared as 10x stocks.[8]

  • Assay Procedure: In a pre-warmed 96-well plate, 5 µL of the test compound or control is added to the appropriate wells. To initiate polymerization, 45 µL of the ice-cold tubulin reaction mix is added to each well. The plate is immediately placed in a microplate reader pre-warmed to 37°C.[8]

  • Data Acquisition and Analysis: Fluorescence intensity is measured over time. The rate and extent of polymerization are determined from the resulting sigmoidal curves. The IC50 value, the concentration of inhibitor that reduces the polymerization rate by 50%, is calculated.[8]

FRET-Based HIV-1 Protease Inhibition Assay

This assay measures the activity of HIV-1 protease and the inhibitory effect of test compounds.

  • Reagent Preparation: Recombinant HIV-1 protease and a FRET (Förster Resonance Energy Transfer) peptide substrate are used. The assay buffer typically contains sodium acetate, NaCl, EDTA, and DTT at a pH of 4.7. Test compounds and a known inhibitor (e.g., pepstatin A) are dissolved in DMSO.[9]

  • Assay Setup: In a 96-well black microplate, the assay buffer, test compound at various concentrations, and HIV-1 protease solution are added to the test wells. Control wells with a known inhibitor and no inhibitor are also prepared. The plate is pre-incubated at 37°C for 10-15 minutes.[9]

  • Initiation and Measurement: The reaction is initiated by adding the FRET substrate to all wells. The plate is immediately placed in a fluorescence plate reader set to 37°C, and the change in fluorescence is monitored over time.[9]

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the kinetic curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.[9]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., breast cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Formazan Solubilization and Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.[10]

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 18-22 days to form a confluent and differentiated monolayer with tight junctions.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points to determine the rate of transport from A to B. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side (B to A transport).[1][12]

  • Quantification and Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[1][12]

Conclusion

The bioisosteric replacement of a carboxylic acid with a boronic acid is a powerful strategy in drug design that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The unique ability of boronic acids to form reversible covalent bonds with target nucleophiles, coupled with their favorable physicochemical properties, makes them an attractive alternative to the more traditional carboxylic acid group. However, the success of this strategy is highly context-dependent, and careful experimental evaluation is essential. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their drug discovery programs.

References

The Impact of Fluorine Substitution on the Lewis Acidity of Phenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on phenylboronic acids is a powerful tool for modulating their Lewis acidity, a critical parameter in applications ranging from organic synthesis and catalysis to the design of therapeutic agents and chemical sensors. This guide provides a comprehensive comparison of the effects of fluorine substitution on the Lewis acidity of phenylboronic acids, supported by experimental data and detailed methodologies.

Quantitative Analysis of Lewis Acidity

The Lewis acidity of boronic acids is typically quantified by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form in aqueous solution. A lower pKa value indicates a stronger Lewis acid. The introduction of electron-withdrawing fluorine substituents generally increases the Lewis acidity of phenylboronic acids.[1][2] The magnitude of this effect is highly dependent on the position and number of fluorine atoms on the phenyl ring.[1]

The table below summarizes the experimentally determined pKa values for a range of fluorine-substituted phenylboronic acids, providing a clear comparison of their relative Lewis acidities.

CompoundSubstituent(s)pKa Value
Phenylboronic acid(Unsubstituted)8.86
2-Fluorophenylboronic acid2-F8.32 (predicted)[3]
3-Fluorophenylboronic acid3-F7.50 (predicted)[4]
4-Fluorophenylboronic acid4-F8.77
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-Tetra-F6.17

Note: pKa values can vary slightly depending on the experimental conditions.

The data clearly illustrates that fluorine substitution increases acidity (lowers pKa). The effect is most pronounced when fluorine is in the meta position due to the dominance of its electron-withdrawing inductive effect.[1] In the para position, the inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom, resulting in a smaller increase in acidity.[1] For the ortho position, the increased acidity may be influenced by the formation of an intramolecular hydrogen bond.[1] Increasing the number of fluorine substituents generally leads to a significant increase in acidity, as seen with 2,3,4,6-tetrafluorophenylboronic acid, which is the most acidic among the examples shown.[1][2]

Experimental Protocols for Determining Lewis Acidity

The determination of boronic acid pKa values and relative Lewis acidity can be achieved through several well-established experimental techniques.

Potentiometric Titration

This is a classical and highly precise method for pKa determination.

Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the resulting titration curve. For boronic acids, which are weak acids, the addition of a polyol like mannitol is often necessary to form a more acidic complex, making the titration endpoint more distinct.

Detailed Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the fluorinated phenylboronic acid (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. To enhance acidity, a saturated solution of D-mannitol can be added.

  • Titration Setup: Place the sample solution in a temperature-controlled vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.

Spectrophotometric Titration

This method is particularly useful for compounds that possess a UV-active chromophore near the site of ionization.

Principle: The UV-Vis absorption spectrum of a boronic acid changes as a function of pH due to the different electronic structures of the neutral and ionized forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Detailed Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated (HIn) and deprotonated (In-) species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the boronic acid.

  • Sample Preparation: Prepare a set of solutions containing a constant concentration of the boronic acid in each of the prepared buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance for either the HIn or In- species.

  • Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the boronic acid. The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_a)/(A_b - A)], where A is the absorbance at a given pH, and A_a and A_b are the absorbances of the fully acidic and basic forms, respectively.

Gutmann-Beckett Method

This method provides a measure of the Lewis acidity in non-aqueous solvents by determining the Acceptor Number (AN).

Principle: The Lewis acidity is quantified by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon its interaction with the Lewis acid. A larger downfield shift of the TEPO signal indicates a stronger Lewis acid.

Detailed Methodology:

  • Sample Preparation: In an NMR tube, dissolve an equimolar amount of the fluorinated phenylboronic acid and triethylphosphine oxide (TEPO) in a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

  • NMR Spectroscopy: Acquire the ³¹P NMR spectrum of the solution.

  • Chemical Shift Determination: Measure the chemical shift (δ_sample) of the P=O signal of the TEPO-boronic acid adduct.

  • Acceptor Number Calculation: Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of free TEPO in hexane.

Logical Relationship Visualization

The following diagram illustrates the general trend of how fluorine substitution on a phenylboronic acid influences its Lewis acidity.

G cluster_0 Fluorine Substitution cluster_1 Lewis Acidity (pKa) Unsubstituted Unsubstituted Lower Acidity (Higher pKa) Lower Acidity (Higher pKa) Unsubstituted->Lower Acidity (Higher pKa) Baseline Monofluoro Monofluoro Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Monofluoro->Increased Acidity (Lower pKa) Inductive Effect > Resonance Effect Polyfluoro Polyfluoro Polyfluoro->Increased Acidity (Lower pKa) Strong Cumulative Inductive Effect

Caption: Effect of Fluorine Substitution on Acidity.

This guide provides a foundational understanding of how fluorine substitution impacts the Lewis acidity of phenylboronic acids. For researchers and drug development professionals, the ability to fine-tune this property through strategic fluorination is a key enabling technology for the rational design of novel molecules with tailored functions.

References

Computational Insights into the Electronic Landscape of Substituted Phenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted phenylboronic acids, offering a framework for understanding the characteristics of molecules like [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. Due to the absence of specific published computational studies on this compound, this document leverages data from structurally analogous compounds to elucidate key electronic parameters and outline the methodologies for their investigation.

The electronic properties of phenylboronic acids, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap, are pivotal in determining their reactivity, stability, and potential as pharmaceutical agents.[1] Substituents on the phenyl ring play a crucial role in modulating these properties.[2] For instance, electron-withdrawing groups like fluorine generally increase the acidity of phenylboronic acids.[2][3]

Comparative Analysis of Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of these molecules.[4][5] The following table summarizes key electronic properties calculated for representative substituted phenylboronic acids, providing a baseline for comparison.

CompoundSubstituent(s)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3-Aminophenylboronic acid3-Amino-5.46-0.385.082.50
3-(Acetamidomethyl)phenyl boronic acid3-Acetamidomethyl-6.44-0.735.713.65
3-Cyanophenylboronic acid3-Cyano-7.94-2.155.795.48

Data sourced from studies utilizing DFT with the B3LYP functional and 6-31G(d,p) or 6-311++G(d,p) basis sets.[1][6]

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[7] A larger gap generally implies higher stability and lower reactivity.[8] The data illustrates how different substituents—an electron-donating amino group, a larger acetamidomethyl group, and an electron-withdrawing cyano group—influence the electronic landscape of the phenylboronic acid core.

Methodologies for a Comprehensive Analysis

A thorough investigation of the electronic properties of a novel compound like this compound would involve a synergistic approach of computational modeling and experimental validation.

Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure of boronic acid derivatives.[1][3] A typical computational workflow is as follows:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and cost-effective method for this purpose.[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Using the optimized geometry, electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated. Time-dependent DFT (TD-DFT) can be employed to predict electronic transition energies and simulate UV-Vis spectra.[1]

  • Analysis of Results: The calculated data provides insights into the molecule's reactivity, stability, and potential interaction sites. The HOMO and LUMO distributions can reveal the regions of the molecule involved in electron donation and acceptance.

Experimental techniques are essential to validate the computational predictions and provide a complete picture of the compound's properties.

  • Synthesis and Purification: The first step is the chemical synthesis of this compound, followed by purification to ensure high sample quality for subsequent analyses.

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): NMR is used to confirm the molecular structure and provide information about the chemical environment of the atoms.[2]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

    • UV-Visible (UV-Vis) Spectroscopy: This technique measures the electronic absorption spectrum of the compound, which can be compared with the predictions from TD-DFT calculations to validate the computed HOMO-LUMO gap.[1]

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the precise three-dimensional atomic arrangement of the molecule in the solid state. This experimental geometry can be used as a starting point for or compared with the computationally optimized structure.

Visualizing Computational and Conceptual Frameworks

Diagrams generated using Graphviz provide a clear visual representation of workflows and relationships.

Computational Workflow Computational Workflow for Electronic Properties A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C E TD-DFT for UV-Vis Spectra B->E D Electronic Property Calculation (HOMO, LUMO, MEP) C->D F Analysis of Electronic Structure & Reactivity D->F E->F

Caption: A typical workflow for the computational determination of molecular electronic properties.

Property Interrelationships Interplay of Molecular Features and Properties substituents Substituents (e.g., -F, -C3H7-cyclohexyl) structure Molecular Geometry substituents->structure homo_lumo HOMO/LUMO Energies substituents->homo_lumo structure->homo_lumo gap HOMO-LUMO Gap homo_lumo->gap reactivity Chemical Reactivity & Stability gap->reactivity application Potential Applications (e.g., Drug Development) reactivity->application

Caption: Relationship between molecular substituents and resulting electronic properties and applications.

References

Safety Operating Guide

Proper Disposal of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and complying with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid. Adherence to these procedures is critical for minimizing risks associated with this and other boronic acid derivatives.

Immediate Safety and Handling Precautions:

This compound, like other boronic acid derivatives, should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All handling of this compound and its waste should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][3]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the detailed methodology for the safe disposal of this compound waste.

Waste Segregation and Collection:
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Waste containers must be made of a compatible material.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] The label should also indicate that it is a boronic acid derivative.[1]

Solid Waste Disposal:
  • Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.

  • Grossly contaminated items should be double-bagged before being placed in the container.[6]

Liquid Waste Disposal:
  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix with other incompatible chemical waste streams.[2] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[3][7]

Decontamination of Glassware:
  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual boronic acid. This rinsate must be collected as hazardous liquid waste.[8]

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][9] This can be achieved by rinsing the glassware with a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate. This rinsate should also be collected as liquid hazardous waste.

  • Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management:
  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[5]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous solid waste disposal.[3][7]

  • Clean the spill area with a cloth dampened with a suitable solvent, and then decontaminate with a basic solution as described above. All cleaning materials must be disposed of as hazardous solid waste.

Waste Storage and Pickup:
  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_decon Glassware Decontamination cluster_final Final Disposal ppe_items Goggles Gloves Lab Coat solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container glassware Contaminated Glassware solvent_rinse Solvent Rinse glassware->solvent_rinse storage Satellite Accumulation Area solid_container->storage liquid_container->storage base_wash Basic Wash solvent_rinse->base_wash Collect Rinsate water_rinse Final Water Rinse base_wash->water_rinse Collect Rinsate water_rinse->liquid_container Collect Rinsate pickup Institutional Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain a compliant laboratory environment.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous substituted phenylboronic acids indicate the following potential hazards. Users should handle this compound with the assumption that it possesses similar properties.

GHS Hazard Classification (Anticipated):

  • Skin Irritation: Category 2[1][2][3][4]

  • Serious Eye Irritation: Category 2[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or tight-sealing safety glasses.[4][7]Protects against dust particles and splashes, preventing serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7][8]Prevents skin contact and irritation.[1][2] Gloves should be inspected before use and removed carefully to avoid skin contamination.[1]
Body Protection Laboratory coat.[7][9]Protects against skin contact and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator.[4][7]Required when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent respiratory irritation.[2]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Experimental Protocol: Handling and Use
  • Preparation and Engineering Controls:

    • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]

    • Before starting work, ensure the fume hood has proper airflow.[8]

  • Handling the Compound:

    • Don all required personal protective equipment (PPE) as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[1][7]

    • Avoid the formation and inhalation of dust.[1][2]

    • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][7]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]

    • Decontaminate all work surfaces and equipment after use.

Disposal Protocol: Waste Management

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9] All waste is to be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Collect solutions containing the boronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[9]

    • Do not mix boronic acid waste with other incompatible waste streams.[9]

  • Container Management:

    • Ensure all waste containers are properly sealed to prevent leakage.

    • Complete and affix a hazardous waste label to each container.

  • Storage and Disposal:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.

Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood handle_compound Weigh and Handle Compound prep_fume_hood->handle_compound Start Experiment conduct_experiment Conduct Experiment handle_compound->conduct_experiment decontaminate Decontaminate Glassware and Work Surfaces conduct_experiment->decontaminate Experiment Complete collect_solid Collect Solid Waste (Unused chemical, contaminated items) conduct_experiment->collect_solid collect_liquid Collect Liquid Waste (Solutions containing the compound) conduct_experiment->collect_liquid wash_hands Wash Hands Thoroughly label_waste Label Waste Containers as 'Hazardous Waste' collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose_waste Arrange for Professional Waste Disposal store_waste->dispose_waste

Caption: Procedural workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.